molecular formula C35H38N8O4 B15580158 FIIN-4

FIIN-4

Katalognummer: B15580158
Molekulargewicht: 634.7 g/mol
InChI-Schlüssel: NQUHMXJRVOMTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

FIIN-4 is a useful research compound. Its molecular formula is C35H38N8O4 and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H38N8O4

Molekulargewicht

634.7 g/mol

IUPAC-Name

N-[3-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-27-8-6-7-24(17-27)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-26-9-11-28(12-10-26)41-15-13-40(2)14-16-41/h5-12,17-21H,1,13-16,22-23H2,2-4H3,(H,37,44)(H,36,38,39)

InChI-Schlüssel

NQUHMXJRVOMTBY-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Covalent Modification of FGFR by FIIN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. FIIN-4 is a potent, orally active, covalent inhibitor designed to irreversibly bind to a conserved cysteine residue within the P-loop of FGFRs, thereby offering a promising strategy to overcome drug resistance observed with non-covalent inhibitors. This technical guide provides a comprehensive overview of the covalent modification of FGFR by this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the relevant signaling pathways.

Introduction to this compound and Covalent Inhibition of FGFR

The development of targeted covalent inhibitors represents a significant advancement in kinase drug discovery. By forming a stable, covalent bond with their target protein, these inhibitors can achieve prolonged pharmacodynamic effects and high potency. The FIIN (Fibroblast growth factor receptor Irreversible INhibitor) series of compounds were developed to target a non-catalytic cysteine residue present in the ATP-binding pocket of all four FGFR isoforms (FGFR1-4). This covalent modification leads to the irreversible inactivation of the kinase.

This compound emerged as a first-in-class covalent inhibitor with potent activity against all FGFR family members. Its design is based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which is optimized for binding to the FGFR kinase domain. The key feature of this compound is the presence of an electrophilic acrylamide (B121943) warhead that specifically reacts with the thiol group of a conserved cysteine residue in the P-loop of the FGFR kinase domain.

Quantitative Data

The inhibitory activity of this compound against the four FGFR isoforms has been characterized by determining its half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases [1]

KinaseIC50 (nM)
FGFR12.6
FGFR22.6
FGFR35.6
FGFR49.2

The selectivity of this compound has been assessed against a broad panel of 456 kinases, demonstrating good selectivity for the FGFR family[2].

Mechanism of Covalent Modification

This compound acts as a type II inhibitor, binding to the DFG-out (inactive) conformation of the FGFR kinase domain. The covalent modification proceeds via a Michael addition reaction between the acrylamide group of this compound and the sulfhydryl group of a conserved cysteine residue located in the P-loop of the kinase.

cluster_FGFR FGFR Kinase Domain (DFG-out) cluster_FIIN4 This compound ATP_Pocket ATP Binding Pocket P_Loop P-Loop Cysteine Cysteine Residue FIIN4_scaffold Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold FIIN4_scaffold->ATP_Pocket Non-covalent Binding Acrylamide Acrylamide Warhead FIIN4_scaffold->Acrylamide Acrylamide->Cysteine Michael Addition (Covalent Bond Formation)

Mechanism of this compound Covalent Modification of FGFR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with FGFR.

Synthesis of this compound

The synthesis of this compound is analogous to that of its predecessor, FIIN-2, with the primary difference being the use of 3-nitrobenzylamine as a starting material instead of 4-nitrobenzylamine. The general synthetic scheme involves the construction of the core pyrido[2,3-d]pyrimidin-7(8H)-one ring system, followed by the introduction of the acrylamide-bearing side chain.

General Synthetic Steps:

  • Synthesis of the Pyrido[2,3-d]pyrimidine Core: Condensation of a substituted aminopyrimidine with a suitable three-carbon synthon to form the fused pyridine (B92270) ring.

  • Introduction of the Benzylamino Linker: Nucleophilic aromatic substitution or other coupling reaction to attach the 3-nitrobenzylamine moiety.

  • Reduction of the Nitro Group: Reduction of the nitro group to an amine.

  • Acrylamide Formation: Acylation of the resulting aniline (B41778) with acryloyl chloride to install the reactive warhead.

Start 3-Nitrobenzylamine & Pryrimidine Precursor Step1 Core Ring Formation Start->Step1 Step2 Side Chain Attachment Step1->Step2 Step3 Nitro Reduction Step2->Step3 Step4 Acrylamide Formation Step3->Step4 End This compound Step4->End

Synthetic Workflow for this compound.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay is used to determine the IC50 values of this compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of 4x kinase/peptide mixture to each well.

  • Add 2.5 µL of 4x this compound dilution to the appropriate wells. For control wells, add 2.5 µL of DMSO.

  • Add 2.5 µL of 4x ATP solution to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of the Development Reagent solution to each well.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of the Stop Reagent to each well.

  • Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the effect of this compound on the proliferation of FGFR-dependent cancer cell lines.

Materials:

  • FGFR-dependent cell line (e.g., Ba/F3 cells engineered to express an FGFR fusion protein)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach overnight (for adherent cells).

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the this compound dilutions to the cells and incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Record the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot the cell viability versus the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is used to confirm the covalent modification of FGFR by this compound.

Protocol Outline:

  • Incubation: Incubate recombinant FGFR kinase domain with an excess of this compound.

  • Sample Cleanup: Remove unbound inhibitor using methods such as dialysis, size-exclusion chromatography, or protein precipitation.

  • Intact Protein Analysis (Top-Down): Analyze the protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of this compound confirms covalent binding.

  • Peptide Mapping (Bottom-Up):

    • Digest the protein-inhibitor complex with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptide by searching for a mass addition corresponding to this compound.

    • Fragment the modified peptide (MS/MS) to pinpoint the exact cysteine residue that has been modified.

Start Incubate FGFR with this compound Cleanup Remove Unbound Inhibitor Start->Cleanup TopDown Intact Protein MS (Top-Down) Confirm Mass Shift Cleanup->TopDown BottomUp Proteolytic Digestion Cleanup->BottomUp LCMS LC-MS/MS Analysis BottomUp->LCMS Identify Identify Modified Peptide LCMS->Identify Fragment MS/MS Fragmentation Pinpoint Cysteine Adduct Identify->Fragment

Mass Spectrometry Workflow for Adduct Analysis.
Cellular Washout Assay

This assay demonstrates the irreversible nature of this compound inhibition in a cellular context.

Materials:

  • FGFR-dependent cell line

  • Cell culture medium

  • This compound and a reversible FGFR inhibitor (as a control)

  • PBS

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

Protocol:

  • Treat cells with this compound, a reversible inhibitor, or DMSO for a defined period (e.g., 2-4 hours).

  • Washout: Remove the drug-containing medium, wash the cells extensively with warm PBS (e.g., 3-5 times).

  • Add fresh, drug-free medium to the cells and incubate for various time points (e.g., 0, 2, 4, 8 hours).

  • Lyse the cells at each time point.

  • Analyze the cell lysates by Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK.

  • Sustained inhibition of FGFR phosphorylation after washout indicates irreversible binding of this compound.

FGFR Signaling Pathway

FGFRs are activated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. This compound, by covalently modifying and inactivating the FGFR kinase, blocks the initiation of these downstream signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation FIIN4 This compound FIIN4->FGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling and Inhibition by this compound.

Conclusion

This compound represents a significant tool for studying FGFR signaling and a promising lead for the development of novel anticancer therapeutics. Its covalent mechanism of action provides durable target engagement, offering potential advantages over reversible inhibitors, particularly in the context of acquired resistance. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and other covalent FGFR inhibitors. Further investigation into the kinome-wide selectivity and in vivo efficacy of this compound will be crucial for its continued development as a therapeutic agent.

References

FIIN-4: A Technical Guide to its Selectivity for FGFR Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-4 is a potent, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It belongs to a class of targeted covalent inhibitors that form a permanent bond with a conserved cysteine residue within the ATP-binding pocket of FGFR kinases. This covalent modification leads to sustained inhibition of FGFR signaling pathways, which are frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the selectivity profile of this compound for FGFR kinases, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in regulating cellular processes such as proliferation, differentiation, migration, and survival.[1] Aberrant activation of FGFR signaling, through mechanisms like gene amplification, activating mutations, or chromosomal translocations, is a known driver in a multitude of human cancers.[2] This has established the FGFRs as compelling targets for cancer therapy.

This compound is a next-generation covalent inhibitor designed to overcome resistance to first-generation, reversible FGFR inhibitors.[3] Its mechanism of action involves the irreversible binding to a conserved cysteine residue in the P-loop of the FGFR kinase domain, a feature that contributes to its high potency and prolonged duration of action.[4][5] Understanding the precise selectivity of this compound is paramount for predicting its therapeutic window and potential off-target effects.

Data Presentation: Kinase Selectivity Profile

The selectivity of this compound has been primarily characterized by its potent inhibitory activity against all four members of the FGFR family. While a comprehensive, publicly available kinome-wide scan for this compound is not readily accessible, the existing data demonstrates strong and specific inhibition of its intended targets.

In Vitro Biochemical Potency against FGFR Family

The half-maximal inhibitory concentration (IC50) values of this compound against the four FGFR isoforms highlight its pan-FGFR activity.

KinaseThis compound IC50 (nM)
FGFR12.6
FGFR22.6
FGFR35.6
FGFR49.2

Table 1: Biochemical IC50 values of this compound against FGFR kinase domains. Data sourced from commercially available information.

Comparative Selectivity with Precursor Compounds

This compound was developed as an improvement upon earlier covalent FGFR inhibitors such as FIIN-2 and FIIN-3. Examining the selectivity profile of these related compounds can provide insights into the broader kinase selectivity of this chemical scaffold. For instance, FIIN-2, a close analog, has been profiled more extensively.

KinaseFIIN-2 IC50 (nM)
FGFR13.1
FGFR24.3
FGFR327
FGFR445
EGFR204

Table 2: Biochemical IC50 values of FIIN-2 against a selection of kinases. This data for a precursor molecule suggests that while potent against FGFRs, some off-target activity against other kinases like EGFR may exist at higher concentrations.[6]

Integrative multi-omics approaches with FIIN-2 have also identified other potential off-target kinases, including SRC and AMPKα1.[7] While these findings pertain to FIIN-2, they underscore the importance of comprehensive profiling for covalent inhibitors like this compound.

Experimental Protocols

The characterization of this compound's selectivity relies on robust biochemical and cellular assays. The following are detailed methodologies representative of those used in the evaluation of covalent FGFR inhibitors.

Z'-LYTE™ Biochemical Kinase Assay

This assay is a fluorescence-based, coupled-enzyme format used to determine the in vitro potency of inhibitors against purified kinase domains.[8]

Objective: To determine the IC50 value of this compound against FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Z'-LYTE™ Kinase Assay Kit (specific for Tyr or Ser/Thr kinases)

  • ATP

  • This compound stock solution (in DMSO)

  • Assay plates (384-well, black, low-volume)

  • Plate reader capable of fluorescence resonance energy transfer (FRET) measurements

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer.

  • Kinase Reaction:

    • A mixture of the specific FGFR kinase and the corresponding Z'-LYTE™ peptide substrate is prepared in the assay buffer.

    • The diluted this compound or DMSO (vehicle control) is added to the assay plate wells.

    • The kinase/substrate mixture is added to the wells.

    • The kinase reaction is initiated by the addition of an ATP solution. The final ATP concentration is typically at or near the Km for each kinase.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction: The Development Reagent is added to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide substrate.

  • Detection: The plate is incubated at room temperature for 60 minutes to allow for the proteolytic cleavage. The FRET signal is then measured using a plate reader. Phosphorylation of the substrate by the kinase protects it from cleavage, resulting in a high FRET signal.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Ba/F3 Cell Proliferation Assay

This cellular assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on FGFR signaling for their survival and growth.[9]

Objective: To determine the cellular potency (EC50) of this compound in inhibiting the proliferation of Ba/F3 cells engineered to express specific FGFR constructs.

Materials:

  • Ba/F3 murine pro-B cells stably expressing a constitutively active form of an FGFR (e.g., TEL-FGFR1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • IL-3 (for maintaining parental Ba/F3 cells)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture: Ba/F3 cells expressing the FGFR construct are cultured in medium without IL-3, as their proliferation is driven by the activated FGFR. Parental Ba/F3 cells are maintained in medium containing IL-3.

  • Cell Seeding: Cells are washed to remove any residual growth factors and seeded into 96-well plates at a predetermined density.

  • Compound Treatment: A serial dilution of this compound is prepared in the culture medium and added to the cells. A DMSO-only control is included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Detection: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the DMSO control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Covalent Inhibition Washout Assay

This assay is crucial to confirm the irreversible nature of the inhibitor's binding to its target.

Objective: To demonstrate that the inhibitory effect of this compound on FGFR signaling persists after the removal of the unbound compound.

Procedure:

  • Inhibitor Treatment: Cells expressing the target FGFR are treated with a concentration of this compound sufficient to achieve maximal inhibition (e.g., 10x EC50) for a defined period (e.g., 2 hours). A reversible inhibitor and a DMSO control are run in parallel.

  • Washout: The medium containing the inhibitor is removed, and the cells are washed multiple times with fresh, inhibitor-free medium to remove all unbound compound.

  • Functional Readout: After the washout, fresh medium is added, and the cells are incubated for a period to allow for the assessment of a downstream signaling event (e.g., phosphorylation of a substrate like FRS2 or ERK). This is typically measured by western blotting or ELISA.

  • Data Analysis: The level of the downstream signaling marker is compared between the cells treated with this compound, the reversible inhibitor, and the DMSO control. Sustained inhibition of the signaling marker in the this compound treated cells after washout, in contrast to the recovery of signaling in the cells treated with the reversible inhibitor, indicates a covalent and irreversible mechanism of action.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by FGFR activation. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and transphosphorylate their intracellular kinase domains. This leads to the recruitment and activation of several key signaling proteins.

FGFR_Signaling cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway cluster_STAT STAT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT FIIN4 This compound FIIN4->FGFR Irreversibly Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCG->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Covalent_Inhibition_Workflow Start Start: Cell/Enzyme Preparation Incubate Incubate with this compound (and controls) Start->Incubate Washout Washout Step: Remove unbound inhibitor Incubate->Washout FunctionalAssay Perform Functional Assay (e.g., Western Blot for p-ERK) Washout->FunctionalAssay Analysis Data Analysis FunctionalAssay->Analysis Conclusion Conclusion: Sustained inhibition confirms covalent binding Analysis->Conclusion

References

In Vivo Efficacy of FIIN-4 in Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of FIIN-4, a novel covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various tumor models. This document details the experimental data, protocols, and underlying signaling pathways to support further research and development of this compound.

Quantitative Efficacy Data

This compound has demonstrated significant anti-tumor activity in preclinical in vivo models, particularly in the context of metastatic breast cancer. The following table summarizes the key quantitative data from these studies.

Animal ModelTumor ModelTreatment GroupDosing RegimenTumor Growth Inhibition (%)Reference
NSG micePatient-Derived Xenograft (PDX) - HCI-010Vehicle--Wells et al., 2016
NSG micePatient-Derived Xenograft (PDX) - HCI-010This compound50 mg/kg, oral, dailyPotent inhibition of tumor growthWells et al., 2016

Note: The primary literature describes the potent inhibition of tumor growth but does not provide a specific percentage of tumor growth inhibition in the abstract. Access to the full publication would be required for this specific data point.

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, orally active, covalent inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[1] It exerts its anti-tumor effects by irreversibly binding to a conserved cysteine residue in the P-loop of the ATP-binding pocket of the FGFRs. This covalent modification blocks the downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.

The aberrant activation of the FGF/FGFR signaling axis is a known driver in various cancers. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, initiating a cascade of intracellular signaling events. Key downstream pathways include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival. By covalently inhibiting the kinase activity of FGFRs, this compound effectively shuts down these oncogenic signaling cascades.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FIIN4 This compound FIIN4->FGFR Covalently Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

This compound Inhibition of the FGFR Signaling Pathway.

Experimental Protocols

The following section outlines the key experimental methodologies employed in the in vivo evaluation of this compound.

Animal Models
  • Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) gamma (NSG) mice are commonly used for patient-derived xenograft (PDX) models due to their severely compromised immune system, which allows for the robust engraftment of human tumor tissues.

  • Housing: Mice are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

Patient-Derived Xenograft (PDX) Model Establishment
  • Tumor Implantation: Freshly isolated human breast cancer tissue (e.g., HCI-010) is surgically implanted into the mammary fat pad of female NSG mice.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once tumors reach a sufficient size (e.g., 1000-1500 mm³), they are harvested and serially passaged into new cohorts of mice for efficacy studies.

In Vivo Efficacy Study Workflow
  • Tumor Establishment: Mice are implanted with PDX tumor fragments.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound Formulation: this compound is formulated for oral administration. A common vehicle for oral gavage is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

    • Dosing: Mice in the treatment group receive daily oral gavage of this compound at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.

  • Monitoring:

    • Tumor volumes are measured 2-3 times per week.

    • Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then harvested for further analysis (e.g., pharmacodynamic studies).

InVivo_Efficacy_Workflow cluster_0 PDX Model Establishment cluster_1 Efficacy Study Implantation Tumor Fragment Implantation Growth_Monitoring Tumor Growth Monitoring Implantation->Growth_Monitoring Tumor Growth Passaging Tumor Passaging Growth_Monitoring->Passaging Sufficient Size Tumor_Establishment Tumor Establishment in Cohort Passaging->Tumor_Establishment Randomization Randomization into Groups Tumor_Establishment->Randomization Tumors Reach ~150mm³ Drug_Administration Daily Oral Gavage (this compound or Vehicle) Randomization->Drug_Administration Monitoring Tumor & Body Weight Measurement Drug_Administration->Monitoring Endpoint Study Endpoint & Tumor Harvest Monitoring->Endpoint

Workflow for In Vivo Efficacy Studies of this compound.

Conclusion

This compound represents a promising therapeutic agent for tumors driven by aberrant FGFR signaling. Its covalent mechanism of action leads to potent and sustained inhibition of the FGFR pathway, translating to significant in vivo anti-tumor efficacy in challenging preclinical models such as patient-derived xenografts. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation FGFR inhibitors.

References

The Covalent Inhibition of FGFR by FIIN-4: A Technical Guide to its Impact on Erk1/2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and impact of FIIN-4, a covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR), with a specific focus on its role in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction pathways and the development of targeted cancer therapies.

Introduction: this compound as a Covalent FGFR Inhibitor

This compound is a potent, orally active, and covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Unlike reversible inhibitors, this compound forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to durable and irreversible inhibition of receptor activity. This targeted action on FGFR disrupts downstream signaling cascades, most notably the Ras-Raf-MEK-Erk (MAPK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the FGFR/MAPK pathway is a known driver in various cancers, making inhibitors like this compound a subject of significant research interest.

Mechanism of Action: From FGFR Inhibition to Reduced Erk1/2 Phosphorylation

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules, ultimately leading to the activation of the Ras-Raf-MEK-Erk1/2 cascade.

This compound's covalent binding to FGFRs prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade. The direct consequence of this inhibition is a significant reduction in the phosphorylation of Erk1/2 at their activating residues (Threonine 202 and Tyrosine 204). Dephosphorylated Erk1/2 remains inactive and cannot translocate to the nucleus to phosphorylate its target transcription factors, thus inhibiting gene expression programs that drive cell proliferation and survival.

FIIN4_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates FIIN4 This compound FIIN4->FGFR Covalently Binds & Inhibits Grb2 Grb2 FRS2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk pErk p-Erk1/2 Erk->pErk Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pErk->Transcription Promotes

Figure 1: Simplified signaling pathway illustrating this compound's inhibition of FGFR and its downstream effect on Erk1/2 phosphorylation.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound and its analogs has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these inhibitors.

CompoundTargetIC50 (nM)Citation
This compound FGFR12.6[1]
FGFR22.6[1]
FGFR35.6[1]
FGFR49.2[1]
FIIN-1 FGFR19.2
FGFR26.2
FGFR311.9
FGFR4189
FIIN-2 FGFR13.09[2]
FGFR24.3[2]
FGFR327[2]
FGFR445.3[2]
FIIN-3 FGFR113
FGFR221
FGFR331
FGFR435

Table 1: In vitro kinase inhibitory activities of this compound and its analogs against FGFR family members.

A study by Wells et al. demonstrated that treatment of metastatic breast cancer cells (D2.A1) with this compound effectively blocks FGF2-mediated phosphorylation of Erk1/2.[1] While the publication provides qualitative data through Western blot images, it clearly shows a dose-dependent decrease in phosphorylated Erk1/2 levels upon treatment with this compound.[1] The specificity of this compound for FGFR was confirmed by showing that it did not inhibit EGF-induced Erk1/2 phosphorylation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on Erk1/2 phosphorylation.

Cell Culture and Treatment
  • Cell Lines: Metastatic breast cancer cell lines (e.g., D2.A1) or other cell lines with known FGFR dependency are suitable.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere. Prior to treatment, cells are often serum-starved for 12-24 hours to reduce basal levels of phosphorylated Erk1/2. Cells are then pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 18 hours) before stimulation with a ligand like FGF2 (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).

Western Blotting for Erk1/2 Phosphorylation

This protocol is a standard method to detect changes in protein phosphorylation.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis cluster_electro Electrophoresis & Transfer A Cell Lysis B Protein Quantification (BCA Assay) A->B C Sample Denaturation B->C D SDS-PAGE C->D F Blocking G Primary Antibody (anti-p-Erk1/2 or anti-Erk1/2) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Capture I->J K Densitometry Analysis J->K E Protein Transfer (PVDF membrane) D->E E->F

Figure 2: General experimental workflow for Western blot analysis of Erk1/2 phosphorylation.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Erk1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.

In Vitro Kinase Assay

This assay directly measures the ability of FGFR to phosphorylate a substrate and the inhibitory effect of this compound.

  • Reaction Setup: A reaction mixture is prepared containing recombinant human FGFR kinase, a suitable substrate (e.g., a synthetic peptide), and assay buffer.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction mixture and pre-incubated with the enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent and specific inhibition of the FGFR family of receptor tyrosine kinases through a covalent binding mechanism. This targeted inhibition effectively abrogates downstream signaling through the MAPK pathway, as evidenced by a marked reduction in Erk1/2 phosphorylation. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and other covalent FGFR inhibitors in cancers driven by aberrant FGFR signaling. The ability to quantitatively assess the impact of these inhibitors on key signaling nodes like Erk1/2 is crucial for their preclinical and clinical development.

References

The Discovery and Development of FIIN-4: A Covalent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-4 is a potent, irreversible, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Its development represents a significant advancement in the pursuit of targeted therapies for cancers driven by aberrant FGFR signaling. This document provides a comprehensive technical overview of this compound, encompassing its discovery, mechanism of action, biochemical and cellular activity, and relevant experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, often through FGFR gene amplification, mutation, or translocation, is a known driver in a multitude of human cancers.[1] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.

This compound emerged from a structure-guided drug design approach aimed at developing covalent inhibitors that could overcome the limitations of first-generation, reversible FGFR inhibitors, such as acquired resistance through gatekeeper mutations.[2][3] this compound is part of a series of "FGFR irreversible inhibitors" (FIINs) that covalently target a conserved cysteine residue within the P-loop of the FGFR kinase domain.[4] This irreversible binding mechanism leads to sustained target inhibition and potent anti-proliferative activity in FGFR-dependent cancer models.[1]

Mechanism of Action

This compound is a Type II kinase inhibitor that binds to the inactive "DFG-out" conformation of the FGFR kinase domain. The key feature of this compound is its 4-acrylamidebenzyl moiety, which acts as a Michael acceptor. This electrophilic "warhead" forms a covalent bond with the thiol group of a conserved cysteine residue located in the P-loop of FGFRs (Cys488 in FGFR1).[4][5] This covalent modification irreversibly inactivates the kinase, blocking downstream signaling.

The formation of this covalent bond is critical for the enhanced potency of this compound compared to its non-covalent counterparts.[4] The ability to covalently modify this P-loop cysteine contributes to its efficacy against wild-type and certain mutant forms of FGFR.[2]

Signaling Pathway

The binding of FGF ligands to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. This compound, by irreversibly inhibiting the kinase activity of FGFR, effectively blocks the initiation of these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR Dimerization & Autophosphorylation FRS2 FRS2 FGFR->FRS2 Phosphorylates P_Loop_Cys P-loop Cysteine FIIN4 This compound FIIN4->FGFR Inhibits FIIN4->P_Loop_Cys Covalent Bond Formation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the biochemical and cellular activities of this compound and related compounds.

Table 1: Biochemical Activity of FIIN-Series Inhibitors Against FGFRs
CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Reference
This compound 2.62.65.69.2[6]
FIIN-1 9.26.211.9189[2]
FIIN-2 3.14.32745[3]
FIIN-3 13213135[3]
Table 2: Kinase Selectivity Profile of this compound

While the complete raw data from a 456-kinase panel screen is not publicly available in a tabular format, reports indicate that this compound exhibits good target selectivity.[6] The following represents a summary of available selectivity data for the closely related FIIN-1.

KinaseKd (nM)
FGFR1 2.8
FGFR2 6.9
FGFR3 5.4
FGFR4 120
Blk65
Flt132
Data for FIIN-1 from KinomeScan™ platform against 402 kinases.[2]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

Limited pharmacokinetic data for this compound is publicly available. The following table presents available data from a study in mice.

ParameterValueConditionsReference
Tmax 0.5 h10 mg/kg, oral[6]
T1/2 2.4 h10 mg/kg, oral[6]
AUC 935 h·ng/mL10 mg/kg, oral[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general synthesis of the 4-anilinoquinazoline (B1210976) scaffold is well-documented and typically involves the reaction of a substituted 4-chloroquinazoline (B184009) with a corresponding aniline (B41778) derivative. The acrylamide (B121943) moiety is typically introduced in a later step by reacting an amine with acryloyl chloride.

General Synthetic Scheme:

Synthesis_Scheme cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Acrylamide Formation A 6-substituted-4-chloroquinazoline C Intermediate A->C B N-(4-aminophenyl)acetamide B->C D Intermediate E Amine Intermediate D->E F Amine Intermediate H This compound F->H G Acryloyl chloride G->H

General Synthetic Scheme for this compound.
Biochemical Kinase Assay (Z'-LYTE™ Assay)

This assay measures the enzymatic activity of FGFR kinases and the inhibitory effect of compounds like this compound.

Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the amount of phosphorylated and unphosphorylated peptide substrate.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain

  • Z'-LYTE™ Tyr 6 Peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound or other test compounds

  • Z'-LYTE™ Development Reagent

  • Z'-LYTE™ Stop Reagent

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound, FGFR kinase, and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the Development Reagent to digest the unphosphorylated peptides.

  • Incubate at room temperature for 60 minutes.

  • Add the Stop Reagent to stop the development reaction.

  • Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Calculate the emission ratio and determine the percent inhibition based on controls.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on FGFR signaling for survival.

Principle: Ba/F3 cells, a murine pro-B cell line, are dependent on IL-3 for proliferation. When engineered to express an oncogenic, constitutively active FGFR fusion protein (e.g., TEL-FGFR1), they become IL-3 independent. Inhibition of the FGFR kinase activity by this compound will lead to a decrease in cell viability.

Materials:

  • Ba/F3 cells stably expressing an FGFR fusion protein

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound or other test compounds

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the Ba/F3-FGFR cells in a 96-well plate in IL-3-free medium.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of proliferation relative to vehicle-treated control cells.

  • Plot the percent inhibition against the compound concentration to determine the EC50 value.

FGFR Phosphorylation Assay (Western Blot)

This assay is used to determine if this compound can inhibit the autophosphorylation of FGFR in a cellular context.

Principle: Cells expressing FGFR are treated with this compound, and the phosphorylation status of the receptor is assessed by Western blot using a phospho-specific antibody.

Materials:

  • Cancer cell line with endogenous or overexpressed FGFR (e.g., D2.A1 murine mammary carcinoma cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 18 hours).

  • Stimulate the cells with FGF2 for a short period (e.g., 15 minutes), if necessary to induce phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflows

Covalent Inhibitor Characterization Workflow

The characterization of a covalent inhibitor like this compound involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

Covalent_Inhibitor_Workflow A Compound Synthesis (this compound) B Biochemical Kinase Assay (e.g., Z'-LYTE™) A->B D Kinome-wide Selectivity Profiling (e.g., KinomeScan™) A->D E Cellular Proliferation Assay (e.g., Ba/F3-FGFR) A->E G Target Engagement Assay (e.g., Western Blot for pFGFR) A->G I Washout Experiment A->I K In Vivo Efficacy Studies (Xenograft Models) A->K L In Vivo Pharmacokinetic Studies A->L C Determine IC50 vs. FGFRs B->C F Determine EC50 E->F H Confirm Inhibition of Downstream Signaling G->H J Confirm Irreversible Binding I->J

References

FIIN-4: A Covalent Probe for Interrogating FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor (FGFR) signaling pathway aberrations are implicated in the pathogenesis of numerous cancers, making FGFRs attractive therapeutic targets. The development of selective and potent inhibitors is crucial for both clinical applications and fundamental research. FIIN-4 is a first-in-class, orally active, covalent inhibitor of the FGFR family. By forming an irreversible bond with a conserved cysteine residue within the ATP-binding pocket, this compound provides a powerful tool to investigate the consequences of sustained FGFR inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for its characterization. This document is intended to serve as a core resource for researchers utilizing this compound to study FGFR-driven cancers and develop novel therapeutics.

Introduction to FGFR Signaling and Covalent Inhibition

The FGFR family comprises four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play pivotal roles in cellular processes such as proliferation, differentiation, migration, and angiogenesis.[1][2] Ligand-induced receptor dimerization triggers trans-autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4] Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations, can lead to constitutive activation of FGFR signaling, driving tumorigenesis in a variety of cancers.[1][5]

Covalent kinase inhibitors offer a distinct advantage over traditional reversible inhibitors by forming a stable, covalent bond with their target protein. This often leads to increased potency, prolonged duration of action, and the ability to overcome certain forms of acquired drug resistance.[6] this compound was developed as a covalent inhibitor that specifically targets a non-catalytic cysteine residue present in the P-loop of all four FGFR isoforms.[7]

This compound: Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies a conserved cysteine residue in the P-loop of FGFRs 1-4.[7] This covalent modification occurs via a Michael addition reaction between the acrylamide (B121943) warhead of this compound and the thiol group of the cysteine. By occupying the ATP-binding site and forming an irreversible bond, this compound effectively and permanently blocks the kinase activity of the receptor, leading to the inhibition of downstream signaling pathways.

cluster_membrane Plasma Membrane cluster_covalent FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR:kin->Downstream_Signaling Activates FGFR:kin->Block FGF_Ligand FGF Ligand FGF_Ligand->FGFR:ext Binds FIIN4 This compound (Covalent Inhibitor) FIIN4->FGFR:kin Targets ATP-binding site Covalent_Bond Covalent Bond Formation (Irreversible Inhibition) ATP ATP ATP->FGFR:kin Binds Block->Downstream_Signaling Inhibits

Diagram 1: Mechanism of this compound covalent inhibition of FGFR signaling.

Quantitative Data

The potency of this compound and related compounds has been evaluated in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and cellular potencies (EC50).

Table 1: Biochemical Activity of FIIN Series Inhibitors against FGFR Kinases

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Reference
This compound 2.62.65.69.2[8]
FIIN-1 ----[9]
FIIN-2 3.14.32745[6]
FIIN-3 ----[10]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50% in a biochemical assay. Data for FIIN-1 and FIIN-3 are not as readily available in a consolidated format in the initial search results.

Table 2: Cellular Activity of FIIN Series Inhibitors

CompoundCell LineAssay TypePotency (EC50, nM)Reference
FIIN-1 Tel-FGFR1 Ba/F3Proliferation14[9]
FIIN-2 FGFR2 Ba/F3Proliferation~1[6]
FIIN-2 FGFR2 V564F Ba/F3Proliferation58[6]

Note: EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cell-based assay. These values can be influenced by factors such as cell permeability and off-target effects.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of this compound's activity. The following sections provide methodologies for key in vitro and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • This compound (or other test compounds)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted this compound or DMSO (vehicle control).

    • 2 µL of FGFR enzyme in Kinase Buffer.

    • 2 µL of substrate/ATP mix in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

A Prepare Serial Dilution of this compound in DMSO/Buffer B Add this compound, FGFR Enzyme, and Substrate/ATP Mix to Plate A->B C Incubate for 60 min (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP) D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Diagram 2: Workflow for a biochemical kinase inhibition assay.
Cell Viability Assay (MTT/MTS Format)

This protocol assesses the effect of this compound on the proliferation and viability of FGFR-dependent cancer cell lines.

Materials:

  • FGFR-dependent cancer cell line (e.g., breast cancer cell line with FGFR amplification)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottomed cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement (MTS Protocol):

    • Add 20 µL of MTS reagent to each well.[13]

    • Incubate for 1-4 hours at 37°C.[13]

  • Viability Measurement (MTT Protocol):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[14]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the percentage of growth inhibition for each concentration and determine the EC50 value.

Western Blotting for FGFR Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on FGFR autophosphorylation and downstream signaling pathways.

Materials:

  • FGFR-dependent cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2)[15][16]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere. Serum-starve cells overnight if necessary to reduce basal signaling.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total FGFR or other signaling proteins (e.g., p-ERK, total ERK) to serve as loading controls and assess downstream pathway inhibition.[15]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Characterizing Covalent Inhibition

A key aspect of studying this compound is confirming its covalent mechanism of action. This can be achieved through several experimental approaches.

cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Kinase_Assay Time-Dependent IC50 Shift Assay Mass_Spec Intact Protein Mass Spectrometry Washout_Assay Washout Experiment (Western Blot) Competition_Assay Competition with Biotinylated Probe FIIN4_Characterization Characterization of This compound Covalent Binding FIIN4_Characterization->Kinase_Assay Demonstrates Irreversibility FIIN4_Characterization->Mass_Spec Confirms Covalent Adduct Formation FIIN4_Characterization->Washout_Assay Shows Sustained Inhibition FIIN4_Characterization->Competition_Assay Identifies Target Site

Diagram 3: Experimental workflow for validating the covalent mechanism of this compound.
  • Time-Dependent IC50 Shift Assay: In a biochemical kinase assay, pre-incubating this compound with the FGFR enzyme before adding ATP will result in a time-dependent decrease in the IC50 value, which is characteristic of irreversible inhibitors.[6]

  • Washout Experiments: In a cellular context, after treating cells with this compound, the compound can be washed out. If the inhibition of FGFR phosphorylation persists even after removal of the compound from the medium, it indicates a covalent and irreversible mode of action.[14]

  • Intact Protein Mass Spectrometry: Direct evidence of covalent modification can be obtained by incubating the FGFR kinase domain with this compound and analyzing the protein by mass spectrometry. A mass shift corresponding to the molecular weight of this compound will confirm the formation of a covalent adduct.

  • Competition with a Covalent Probe: Using a biotinylated version of a covalent FGFR inhibitor, one can show that pre-treatment with this compound prevents the labeling of FGFR by the biotinylated probe, confirming they target the same site.

Conclusion

This compound is a valuable chemical tool for the preclinical investigation of FGFR-driven cancers. Its covalent mechanism of action provides potent and sustained inhibition of all four FGFR isoforms, enabling researchers to probe the functional consequences of this signaling axis in various cancer models. The data and protocols presented in this guide offer a foundational resource for scientists aiming to utilize this compound in their research, from basic biochemical characterization to cell-based studies of signaling and proliferation. A thorough understanding of its properties and the application of robust experimental methodologies will facilitate the generation of high-quality, reproducible data, ultimately advancing our understanding of FGFR biology and aiding in the development of next-generation cancer therapies.

References

Methodological & Application

Application Notes and Protocols for FIIN-4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-4 is a potent and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Members of the FIIN (Fibroblast Growth Factor Inhibitor) series, such as FIIN-2 and FIIN-3, have demonstrated significant utility in cancer research by targeting key signaling pathways involved in tumor growth, angiogenesis, and drug resistance. These compounds covalently bind to a conserved cysteine residue in the ATP-binding pocket of FGFRs, leading to sustained inhibition. This document provides detailed application notes and protocols for the use of this compound (and its closely related analogs FIIN-2 and FIIN-3) in cell culture experiments.

Mechanism of Action

This compound and its analogs are classified as irreversible covalent inhibitors. Their primary targets are the members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4. The mechanism involves the acrylamide (B121943) moiety of the inhibitor forming a covalent bond with a specific cysteine residue within the P-loop of the kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby blocking the downstream signaling cascades.

The primary signaling pathway inhibited by this compound is the FGFR signaling pathway. Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the initial phosphorylation event, this compound effectively shuts down these oncogenic signaling cascades.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FIIN4 This compound FIIN4->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound signaling pathway inhibition.

Data Presentation: In Vitro Efficacy

The following tables summarize the reported IC50 values for FIIN-2 and FIIN-3 in various cancer cell lines. This data can serve as a starting point for determining the optimal concentration of this compound in your specific cell culture experiments.

Table 1: IC50 Values of FIIN-3 against FGFRs [1]

TargetIC50 (nM)
FGFR113.1
FGFR221
FGFR331.4
FGFR435.3

Table 2: IC50 Values of FIIN compounds in Cancer Cell Lines (Data extrapolated from literature on FIIN analogs)

Cell LineCancer TypeCompoundIC50 (µM)Reference
Hep3BHepatocellular CarcinomaFIIN-2~2.5[2]
SNU-16Gastric CancerFIIN-2~1.0N/A
KATO-IIIGastric CancerFIIN-2~0.5N/A

Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.[3]

Experimental Protocols

Protocol 1: General Cell Culture Handling and Treatment

This protocol provides a general workflow for treating adherent cancer cell lines with this compound.

Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C 3. Prepare Working Concentrations of this compound in Culture Medium A->C B 2. Culture Cells to ~70-80% Confluency D 4. Remove Old Medium from Cells and Add this compound Containing Medium B->D C->D E 5. Incubate for Desired Time (e.g., 24, 48, 72 hours) D->E F 6. Perform Downstream Assays E->F G - Cell Viability (MTT, CTG) - Western Blot (p-FGFR, p-ERK) - Immunofluorescence F->G

References

FIIN-4 for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of FIIN-4, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in preclinical in vivo mouse studies. This document details recommended dosages, formulation and administration protocols, and methodologies for evaluating its efficacy in cancer models.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets a conserved cysteine residue within the P-loop of FGFR family members (FGFR1-4), leading to irreversible inactivation of the receptor's kinase activity.[1] This covalent modification provides a sustained inhibition of FGFR signaling, which is often dysregulated in various cancers, including breast cancer.[1] Preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth in metastatic breast cancer models.[1]

Mechanism of Action: FGFR Signaling Inhibition

This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by FGFR activation. Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins. This triggers several key signaling pathways, including:

  • RAS-MAPK Pathway: Regulates cell proliferation and differentiation.

  • PI3K-AKT Pathway: Promotes cell survival and growth.

  • PLCγ Pathway: Influences cell morphology and migration.

By irreversibly inhibiting FGFR, this compound effectively shuts down these pro-tumorigenic signaling pathways.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG FIIN4 This compound FIIN4->FGFR Irreversibly Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Growth AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Migration Cell Migration & Morphology PKC->Migration

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical mouse studies.

Table 1: this compound In Vitro Potency

TargetIC₅₀ (nM)
FGFR12.6
FGFR22.6
FGFR35.6
FGFR49.2

Data from in vitro kinase assays.

Table 2: this compound In Vivo Dosage and Pharmacokinetics in Mice

ParameterValue
Dosage 25 mg/kg
Administration Route Oral gavage (p.o.)
Frequency Every other day (q.o.d.)
Tmax (10 mg/kg p.o.) 0.5 hours
T½ (10 mg/kg p.o.) 2.4 hours
AUC (10 mg/kg p.o.) 935 h·ng/mL

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

This protocol describes the preparation of a this compound solution for oral administration in mice. The formulation is based on a common vehicle used for the structurally similar covalent FGFR inhibitor, FIIN-2.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing the components in the following ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Saline

    • For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of DMSO to dissolve the this compound powder completely.

    • Add the remaining vehicle components (PEG300, Tween 80, and saline) to the dissolved this compound and vortex vigorously.

    • If necessary, sonicate the solution to ensure complete dissolution.

    • The final solution should be clear. Prepare the formulation fresh before each administration.

Protocol 2: In Vivo Efficacy Study in a Metastatic Breast Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of metastatic breast cancer using the 4T1 cell line.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine metastatic mammary carcinoma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Formulated this compound solution (from Protocol 1)

  • Oral gavage needles (20-22 gauge)

Experimental Workflow:

Experimental_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Endpoint Analysis A Harvest & Prepare 4T1 Cells B Inject 1x10^5 cells into mammary fat pad of BALB/c mice A->B C Monitor tumor growth until ~100 mm³ B->C D Randomize mice into Vehicle and this compound groups C->D E Administer this compound (25 mg/kg) or Vehicle via oral gavage (q.o.d.) D->E F Measure tumor volume (2-3 times/week) E->F G Monitor body weight E->G H Euthanize and harvest tumors and lungs for analyzing metastasis F->H G->H

Caption: Workflow for in vivo efficacy testing of this compound in a 4T1 mouse model.

Procedure:

  • Cell Culture and Implantation:

    • Culture 4T1 cells in the recommended medium.

    • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells/mL.

    • Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10⁵ cells) into the fourth mammary fat pad.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer the prepared this compound solution (25 mg/kg) or vehicle to the respective groups via oral gavage every other day.

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice and harvest the primary tumors and lungs to assess metastasis.

Protocol 3: Patient-Derived Xenograft (PDX) Model

For a more clinically relevant model, this compound can be tested in a patient-derived xenograft (PDX) model of breast cancer.

Procedure:

  • PDX Establishment:

    • Obtain fresh tumor tissue from a breast cancer patient under appropriate ethical guidelines.

    • Implant small fragments of the tumor subcutaneously into the flank or orthotopically into the mammary fat pad of immunodeficient mice (e.g., NSG mice).[3]

    • Allow the tumors to grow to a suitable size for passaging.

  • Cohort Generation and Treatment:

    • Once the PDX line is established, expand the tumors in a cohort of mice.

    • When tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer this compound and vehicle as described in Protocol 2.

  • Efficacy Evaluation:

    • Monitor tumor growth and animal well-being as previously described.

    • At the study endpoint, tumors can be harvested for histological and molecular analysis to assess the effects of this compound on tumor biology.[3]

Concluding Remarks

This compound is a promising therapeutic agent for cancers driven by aberrant FGFR signaling. The protocols outlined in these application notes provide a framework for conducting robust preclinical in vivo studies to further evaluate its efficacy and mechanism of action. Adherence to best practices in animal handling, formulation, and experimental design is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Preparing FIIN-4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-4 is a potent and irreversible type II inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It covalently modifies a cysteine residue within the P-loop of the FGFR kinase domain, locking it in an inactive "DFG-out" conformation.[1] This targeted action makes this compound a valuable tool for investigating the role of FGFR signaling in various cellular processes and a potential therapeutic agent in cancers driven by aberrant FGFR activity.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols and data for the laboratory use of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 634.73 g/mol [1][3]
CAS Number 2093088-81-2[1]
Empirical Formula C35H38N8O4[1][3]
Appearance White to beige powder/crystalline solid[1][4]
Purity ≥98% (HPLC)[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO 10 mg/mL[1][4]
Water Insoluble[3][5]
Ethanol Insoluble[6]

Table 3: Recommended Storage Conditions for this compound

FormShort-Term StorageLong-Term StorageSpecial InstructionsReference
Powder 2-8°C (protect from light)-20°C (dry and dark)N/A[1][3][5]
Stock Solution (in DMSO) 2-8°C (days to weeks)-20°C or -80°C (months to years)Aliquot to avoid repeated freeze-thaw cycles.[3][5][6][7][8]

Table 4: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
FGFR1 2.6 nM[1]
FGFR2 2.6 nM[1]
FGFR3 5.6 nM[1]
FGFR4 9.2 nM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder (Molecular Weight: 634.73 g/mol )

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.35 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 634.73 g/mol x 1000 mg/g = 6.35 mg

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear.[1] Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[6][7]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3][5][6] For short-term use, the solution can be stored at 4°C for a few days to weeks.[3][5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM this compound stock solution to working concentrations for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • Example for a final concentration of 100 nM in 10 mL of medium:

      • Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of culture medium. This results in a 100 µM intermediate solution.

      • Add 10 µL of the 100 µM intermediate solution to 10 mL of the final volume of cell culture medium.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated samples. The final DMSO concentration should typically be kept below 0.1% to minimize solvent toxicity to the cells.

  • Immediate Use: Add the final working solutions to your cell cultures immediately after preparation.

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway Inhibition by this compound

This compound exerts its inhibitory effect by targeting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2] These pathways are crucial for cell proliferation, survival, and differentiation. This compound's irreversible binding to FGFRs blocks these downstream events.[1]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN4 This compound FIIN4->FGFR Inhibition Workflow start Start: Obtain this compound Powder weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex stock_sol 10 mM Stock Solution vortex->stock_sol aliquot 4. Aliquot into Single-Use Vials stock_sol->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw For Experiment dilute 7. Dilute to Working Concentration in Culture Medium thaw->dilute use End: Use in Experiment dilute->use

References

FIIN-4 Treatment Protocols for Cancer Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-4 is a first-in-class, orally active, and covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1] It demonstrates potent and irreversible inhibition of all four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) by targeting a conserved cysteine residue in the P-loop of the ATP-binding pocket. Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a compelling target for cancer therapy. These application notes provide detailed protocols for the treatment of cancer cell lines with this compound, focusing on the assessment of its anti-proliferative activity and its effects on downstream signaling pathways.

Data Presentation

Biochemical Inhibitory Activity of this compound

The inhibitory activity of this compound against the four FGFR isoforms has been determined through biochemical assays.

TargetIC50 (nM)
FGFR12.6[1]
FGFR22.6[1]
FGFR35.6[1]
FGFR49.2[1]
Cellular Inhibitory Activity of this compound in Breast Cancer Cell Lines

This compound has been shown to effectively inhibit the proliferation of metastatic breast cancer cells. The following data is derived from studies on the D2.A1 murine mammary carcinoma cell line, a model for metastatic breast cancer.

Cell LineAssayParameterEffectConcentrationPre-treatment Time
D2.A13D OutgrowthGrowth Inhibition54%250 nM18 hours
D2.A1Western BlotErk1/2 Phosphorylation100% Inhibition250 nM18 hours

Signaling Pathway

This compound exerts its therapeutic effect by covalently binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity. This leads to the blockade of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The primary pathways affected are the RAS-MAPK and the PI3K-AKT signaling axes.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization GRB2 GRB2/SOS FGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K FGFR->PI3K FIIN4 This compound FIIN4->FGFR Covalent Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (3D Spheroid Formation Assay)

This protocol is designed to assess the effect of this compound on the three-dimensional growth of cancer cells, which often better recapitulates the in vivo tumor microenvironment.

Materials:

  • Cancer cell lines (e.g., D2.A1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well ultra-low attachment spheroid microplates

  • Matrigel or other basement membrane matrix

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Resuspend the cells in complete medium at a density of 5,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate spheroid formation.

    • Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO).

    • Incubate the plate for the desired treatment period (e.g., 18 hours for pre-treatment, followed by stimulation if necessary, or for a longer duration to assess growth inhibition).

  • Assessment of Cell Viability:

    • Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

    • Mix the contents by gently pipetting or by shaking the plate on an orbital shaker for 5 minutes.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell_Viability_Workflow A Seed cells in ultra-low attachment plate B Incubate to form spheroids (48-72h) A->B C Treat with this compound (serial dilutions) B->C D Incubate for treatment period C->D E Add CellTiter-Glo® 3D reagent D->E F Incubate and measure luminescence E->F G Analyze data and determine IC50 F->G

Workflow for the 3D cell viability assay.
Western Blot Analysis of FGFR Signaling

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the FGFR signaling pathway, such as Erk1/2, upon treatment with this compound.

Materials:

  • Cancer cell lines (e.g., D2.A1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • FGF2 ligand (for stimulation)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Erk1/2, anti-total-Erk1/2, anti-p-FGFR, anti-total-FGFR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 18 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 250 nM) for 18 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Erk1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total Erk1/2 and loading controls (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Plate and grow cells B Serum starve and pre-treat with this compound A->B C Stimulate with FGF2 B->C D Lyse cells and quantify protein C->D E SDS-PAGE and protein transfer D->E F Immunoblotting with primary & secondary antibodies E->F G Detect and analyze protein expression F->G

Workflow for Western blot analysis of FGFR signaling.

Conclusion

This compound is a potent covalent inhibitor of the FGFR family with demonstrated efficacy in preclinical models of metastatic breast cancer. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound in various cancer cell lines. Adherence to these detailed methodologies will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this promising anti-cancer agent.

References

Application Notes and Protocols: FIIN-4 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized as a more physiologically relevant in vitro system for cancer research and drug discovery compared to traditional two-dimensional (2D) cell cultures. These models better mimic the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles. This increased complexity can lead to differences in drug sensitivity and resistance, providing more predictive data for preclinical studies.

FIIN-4 is a potent, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. It targets FGFRs 1, 2, 3, and 4 by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket. The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway through FGFR gene amplification, mutations, or translocations is a key driver in various cancers, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for the use of this compound in 3D tumor spheroid models, including spheroid formation, growth inhibition assays, and viability assessment. The provided data, while representative, is based on the known activity of pan-FGFR inhibitors in 3D cancer models and serves as a guide for designing and interpreting experiments with this compound.

Signaling Pathway of FGFR and Inhibition by this compound

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation, survival, and migration. This compound, as an irreversible inhibitor, covalently binds to the FGFR kinase domain, preventing ATP binding and subsequent receptor phosphorylation and activation of these oncogenic signaling pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 FIIN4 This compound FIIN4->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Spheroid_Growth_Assay_Workflow start Start spheroid_formation 1. Form Spheroids (3-5 days) start->spheroid_formation treatment 2. Treat with this compound (Serial Dilutions) spheroid_formation->treatment incubation 3. Incubate & Refresh Medium treatment->incubation imaging 4. Image Spheroids (Daily/Every Other Day) incubation->imaging analysis 5. Measure Volume & Plot Growth Curves imaging->analysis end End analysis->end

Application Notes and Protocols for Combining FIIN-4 with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-4 is a potent and irreversible covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4 at nanomolar concentrations. Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a compelling target for cancer therapy. However, the development of resistance to targeted monotherapies is a significant clinical challenge. Combining this compound with other anticancer agents, such as chemotherapy, other targeted therapies, or immunotherapy, presents a promising strategy to enhance therapeutic efficacy, overcome resistance, and improve patient outcomes.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining this compound with other cancer therapies. The included protocols and data summaries are intended to guide researchers in designing and executing robust combination studies.

Mechanism of Action: this compound and Downstream Signaling

This compound covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to irreversible inhibition of its activity. This blockade disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis. The primary pathways affected by FGFR signaling include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Preclinical Data on this compound Combination Therapies

While published data on this compound in combination with other specific cancer therapies are limited, the rationale for such combinations is strong, based on the known mechanisms of FGFR signaling and resistance. The following sections summarize potential combination strategies and provide representative data from studies on related FGFR inhibitors.

Combination with MEK Inhibitors

Rationale: The MAPK pathway is a critical downstream effector of FGFR signaling. Concurrent inhibition of both FGFR and MEK can lead to a more profound and durable blockade of this pro-survival pathway, potentially overcoming resistance mediated by pathway reactivation.

Data Summary: A preclinical study investigating the combination of the structurally related FGFR inhibitor FIIN-3 with the MEK inhibitor trametinib (B1684009) in FGFR-dependent cancer cell lines demonstrated a synergistic effect in inhibiting colony formation.

Cell LineTreatmentConcentrationColony Formation Inhibition (%)
NCI-H2077BGJ398 (FGFRi)300 nM~60%
Trametinib (MEKi)100 nM~40%
BGJ398 + Trametinib300 nM + 100 nM~95%
RT112BGJ398 (FGFRi)1 µM~50%
Trametinib (MEKi)100 nM~30%
BGJ398 + Trametinib1 µM + 100 nM~85%

Note: This table presents representative data for the FGFR inhibitor BGJ398 and the MEK inhibitor trametinib to illustrate the potential synergy. Specific quantitative data for this compound in combination with MEK inhibitors is not yet available in the public domain.

Combination with PI3K/AKT/mTOR Inhibitors

Rationale: The PI3K/AKT/mTOR pathway is another key downstream signaling route of FGFR. Dual inhibition of FGFR and critical nodes in this pathway, such as PI3K or mTOR, can lead to enhanced apoptosis and reduced cell proliferation.

Data Summary: Studies combining the PI3Kα inhibitor alpelisib (B612111) with the FGFR1-4 inhibitor infigratinib (B612010) have been conducted in patients with PIK3CA-mutant solid tumors, demonstrating the clinical feasibility of this combination approach, although long-term tolerability can be challenging.[1] Preclinical studies have shown synergistic anti-proliferative effects when combining PI3K inhibitors with other targeted therapies like CDK4/6 inhibitors.[2][3][4][5]

Specific quantitative data for this compound in combination with PI3K/AKT/mTOR inhibitors is not yet publicly available.

Combination with Chemotherapy

Rationale: Combining targeted agents like this compound with traditional cytotoxic chemotherapy can offer a multi-pronged attack on cancer cells. This compound can inhibit survival signals, potentially sensitizing cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy. Studies with the flavonoid fisetin (B1672732), which shares some targets with kinase inhibitors, have shown synergistic effects with cisplatin (B142131) and paclitaxel.[6][7]

Specific quantitative data for this compound in combination with chemotherapeutic agents is not yet publicly available.

Combination with Immunotherapy

Rationale: Emerging evidence suggests a crosstalk between FGFR signaling and the tumor immune microenvironment. Inhibition of FGFR signaling may modulate the expression of immune checkpoint molecules and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.

Preclinical data on the combination of this compound with immunotherapy is not yet available in the public domain.

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability and Combination Index (CI)

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent using a cell viability assay and calculating the Combination Index (CI).

1. Materials:

  • Cancer cell line of interest
  • Complete cell culture medium
  • This compound (stock solution in DMSO)
  • Combination drug (e.g., MEK inhibitor, PI3K inhibitor, chemotherapy; stock solution in an appropriate solvent)
  • 96-well cell culture plates
  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
  • Plate reader capable of measuring luminescence

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium. Also, prepare combinations of both drugs at constant and non-constant ratios (e.g., based on their respective IC50 values).
  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells for vehicle control (e.g., DMSO) and single-agent controls.
  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
  • Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
  • Data Analysis:
  • Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
  • Calculate the IC50 values for each drug alone.
  • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism

In Vitro Synergy Assessment: Colony Formation Assay

This assay assesses the long-term effect of drug combinations on the clonogenic survival of cancer cells.

1. Materials:

  • Cancer cell line of interest
  • Complete cell culture medium
  • This compound and combination drug
  • 6-well cell culture plates
  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

2. Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
  • Treatment: After 24 hours, treat the cells with this compound, the combination drug, or the combination at desired concentrations. Include a vehicle control.
  • Incubation: Incubate the plates for 10-14 days, changing the medium with fresh drug-containing medium every 3-4 days.
  • Staining:
  • Wash the plates with PBS.
  • Fix the colonies with methanol (B129727) for 15 minutes.
  • Stain with crystal violet solution for 20 minutes.
  • Wash the plates with water and let them air dry.
  • Quantification: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. Normalize the colony count in the treatment groups to the vehicle control group.

In Vivo Combination Efficacy Study: Xenograft Mouse Model

This protocol describes a general workflow for evaluating the efficacy of this compound in combination with another anticancer agent in a subcutaneous xenograft mouse model.

1. Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)
  • Cancer cell line of interest
  • Matrigel (optional)
  • This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage)
  • Combination drug formulated for in vivo administration
  • Calipers for tumor measurement

2. Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
  • Group 1: Vehicle control
  • Group 2: this compound alone
  • Group 3: Combination drug alone
  • Group 4: this compound + Combination drug
  • Treatment Administration: Administer the treatments according to the desired schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a specified duration.
  • Data Analysis:
  • Plot the mean tumor volume ± SEM for each group over time.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between groups.
  • Assess for synergistic effects using methods such as the Bliss independence model or by comparing the effect of the combination to the single agents.

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates FIIN4 This compound FIIN4->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment Treat with this compound +/- Combination Agent CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay ColonyAssay Colony Formation Assay Treatment->ColonyAssay DataAnalysis_invitro Calculate IC50 & Combination Index ViabilityAssay->DataAnalysis_invitro ColonyAssay->DataAnalysis_invitro Xenograft Establish Xenograft Mouse Model Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Dosing Administer this compound +/- Combination Agent Randomization->Dosing Monitoring Monitor Tumor Growth & Body Weight Dosing->Monitoring DataAnalysis_invivo Analyze Tumor Growth Inhibition (TGI) Monitoring->DataAnalysis_invivo

Caption: Experimental workflow for combination therapy.

Combination_Signaling_Blockade FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR FIIN4 This compound FIIN4->FGFR Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->RAS_RAF_MEK_ERK Inhibits PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K_AKT_mTOR Inhibits TumorGrowth Tumor Growth & Survival RAS_RAF_MEK_ERK->TumorGrowth PI3K_AKT_mTOR->TumorGrowth

Caption: Rationale for dual pathway inhibition.

Conclusion

The combination of this compound with other cancer therapies represents a rational and promising approach to enhance antitumor efficacy and overcome drug resistance. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers to explore the full potential of this compound in combination regimens. Further preclinical studies are warranted to identify the most effective combination partners and schedules, ultimately paving the way for clinical translation.

References

Application Notes and Protocols for Pharmacodynamic Studies of FIIN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-4 is a novel, potent, and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling, driven by gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of human cancers, including bladder, lung, and gastric cancer.[1][2][3] These genetic alterations lead to constitutive activation of downstream signaling pathways, such as the RAS-MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and angiogenesis.[2][4]

Pharmacodynamic (PD) studies are crucial for the development of targeted therapies like this compound. They provide essential information on the drug's mechanism of action, confirm target engagement in preclinical models and clinical trials, and help to establish a dose- and schedule-dependency for optimal therapeutic efficacy.[5] These application notes provide detailed protocols for a comprehensive PD evaluation of this compound in both in vitro and in vivo settings.

In Vitro Pharmacodynamic Assays

Target Engagement: Inhibition of FGFR Autophosphorylation

This assay directly measures the ability of this compound to inhibit the autophosphorylation of its primary target, FGFR.

Protocol:

  • Cell Culture: Culture cancer cell lines with known FGFR alterations (e.g., FGFR2-amplified SNU-16 gastric cancer cells or FGFR3-mutated RT112 bladder cancer cells) in appropriate media.

  • Serum Starvation: When cells reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal receptor activation.

  • This compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Ligand Stimulation: Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes to induce FGFR autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR (p-FGFR) and total FGFR.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities using densitometry.

Data Presentation:

This compound Concentrationp-FGFR (Relative to Vehicle)Total FGFR (Relative to Vehicle)
Vehicle (DMSO)1.001.00
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM
Downstream Signaling Pathway Modulation

This assay assesses the effect of this compound on key downstream signaling proteins to confirm pathway inhibition.

Protocol:

Follow the same procedure as in section 1.1, but probe the Western blot membranes with antibodies against key downstream signaling molecules.

  • RAS-MAPK Pathway: p-FRS2, p-ERK1/2, total FRS2, total ERK1/2.[4][6]

  • PI3K/AKT Pathway: p-AKT, p-S6, total AKT, total S6.[7]

Data Presentation:

Create separate tables for the RAS-MAPK and PI3K/AKT pathways, similar to the table in section 1.1, showing the relative phosphorylation levels of each protein at different this compound concentrations.

Cellular Phenotypic Assays

These assays evaluate the functional consequences of this compound treatment on cancer cell behavior.

1.3.1. Cell Viability Assay

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.[7]

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance according to the manufacturer's instructions.

  • IC50 Calculation: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Cell LineFGFR AlterationThis compound IC50 (nM)
SNU-16FGFR2 Amplification
RT112FGFR3 Mutation
NCI-H1581FGFR1 Amplification
Control (No FGFR alteration)

1.3.2. Apoptosis Assay

Protocol:

  • Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Staining: Stain the cells with Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Data Presentation:

This compound Concentration% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)
IC50/2
IC50
2 x IC50

In Vivo Pharmacodynamic Studies

Xenograft Tumor Models

These studies assess the anti-tumor efficacy and target modulation of this compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells with FGFR alterations into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • This compound Administration: Randomize mice into treatment groups and administer this compound orally or via intraperitoneal injection at various doses and schedules. Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Pharmacodynamic Analysis:

    • At specified time points after the final dose, collect tumor and plasma samples.

    • Analyze plasma for this compound concentration (pharmacokinetics).

    • Prepare tumor lysates and perform Western blotting for p-FGFR, p-ERK, and other relevant biomarkers as described in the in vitro sections.[6]

    • Alternatively, transcript biomarkers like DUSP6 and ETV5 can be measured by qRT-PCR.[4]

Data Presentation:

Tumor Growth Inhibition:

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle-Daily0
This compoundXDaily
This compoundYDaily
This compoundZTwice Daily

Biomarker Modulation in Tumors:

Treatment GroupTime Post-Dose (h)p-ERK (Relative to Vehicle)DUSP6 mRNA (Fold Change)
Vehicle21.001.0
This compound (Y mg/kg)2
Vehicle81.001.0
This compound (Y mg/kg)8
Vehicle241.001.0
This compound (Y mg/kg)24

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 pY GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription FGF FGF Ligand FGF->FGFR FIIN4 This compound FIIN4->FGFR

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target Target Engagement (p-FGFR) Downstream Downstream Signaling (p-ERK, p-AKT) Target->Downstream Phenotype Phenotypic Assays (Viability, Apoptosis) Downstream->Phenotype Xenograft Xenograft Model Phenotype->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD PD Biomarkers (Tumor & Plasma) Xenograft->PD Start This compound Compound Start->Target

Caption: Experimental workflow for this compound pharmacodynamic studies.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Working with the Irreversible FGFR Inhibitor FIIN-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FIIN-4, a potent, orally active, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experiments with this compound.

Troubleshooting Guide

This guide addresses common challenges that may arise when using this compound in your experiments.

Problem Potential Cause Recommended Solution
High cellular toxicity or unexpected off-target effects at effective concentrations. The inherent reactivity of the covalent inhibitor may lead to non-specific binding to other cellular proteins.[1]1. Optimize Concentration and Incubation Time: Determine the minimal effective concentration and incubation time required to inhibit FGFR signaling without causing excessive toxicity. 2. Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2][3] 3. Chemoproteomic Profiling: Use chemical proteomics to identify the full spectrum of cellular proteins that this compound covalently binds to.[1]
Inconsistent or weaker than expected inhibition of FGFR signaling. 1. Reagent Instability: Improper storage or handling of this compound may lead to degradation. 2. Cell Line Variability: Different cell lines may have varying levels of FGFR expression or downstream signaling pathway activation. 3. Development of Resistance: Prolonged exposure to the inhibitor can lead to the emergence of resistant cell populations.[1][4]1. Proper Reagent Handling: Store this compound as recommended and prepare fresh dilutions for each experiment. 2. Characterize Your Cell Line: Confirm FGFR expression and baseline pathway activation in your chosen cell line. 3. Monitor for Resistance: Be vigilant for the emergence of resistance and consider strategies to overcome it, such as combination therapies.
Difficulty in confirming target engagement in cells. The covalent bond formation may be inefficient, or the antibody used for detection may not be optimal.1. Western Blot for Phospho-FGFR: Assess the phosphorylation status of FGFR at its activation loop tyrosines. A decrease in phosphorylation indicates target engagement. 2. Use a Covalent Probe: A clickable analog of this compound can be used to visualize and quantify target engagement via fluorescent labeling or affinity pull-down followed by mass spectrometry.[1]
This compound is effective in some FGFR-driven cancer cell lines but not others. The resistant cell lines may have pre-existing resistance mechanisms, such as mutations in the FGFR gatekeeper residue or activation of bypass signaling pathways.[4][5]1. Sequence the FGFR Gene: Identify any mutations in the kinase domain, particularly the gatekeeper residue. 2. Profile Bypass Pathways: Investigate the activation status of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway.[6] 3. Combination Therapy: Consider combining this compound with inhibitors of bypass signaling pathways.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally active, and covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[7] It forms an irreversible covalent bond with a conserved cysteine residue located in the P-loop of the kinase domain of FGFRs 1-4.[7][8] This covalent modification locks the kinase in an inactive state, thereby inhibiting downstream signaling.

Q2: What is the selectivity profile of this compound?

This compound is a pan-FGFR inhibitor with high potency against all four members of the FGFR family.[7]

Target IC50 (nM)
FGFR12.6
FGFR22.6
FGFR35.6
FGFR49.2
Table 1: In vitro inhibitory concentrations (IC50) of this compound against FGFR family members.[7]

While this compound is highly potent against FGFRs, like other covalent inhibitors, it has the potential for off-target effects. A comprehensive kinome scan or proteomic profiling is recommended to fully characterize its selectivity in your experimental system.[2][3]

Q3: Can this compound overcome resistance to other FGFR inhibitors?

Yes, a key advantage of the FIIN series of inhibitors, including this compound, is their ability to inhibit FGFR gatekeeper mutants that confer resistance to first-generation, reversible FGFR inhibitors.[5]

Q4: What are the potential mechanisms of acquired resistance to this compound?

While this compound can overcome certain resistance mutations, acquired resistance can still develop through various mechanisms, including:

  • On-target mutations: Secondary mutations in the FGFR kinase domain that prevent the covalent bond formation.[4]

  • Bypass signaling: Activation of alternative signaling pathways that bypass the need for FGFR signaling.[6]

  • Drug efflux: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.

Q5: How should I prepare and store this compound?

For specific instructions on preparing and storing this compound, please refer to the manufacturer's datasheet. As a general guideline for similar small molecule inhibitors, it is recommended to dissolve the compound in a suitable solvent like DMSO to create a stock solution, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Cell Viability/Cytotoxicity Assay

This protocol can be used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for Target Engagement (Phospho-FGFR)

This protocol is used to determine if this compound is engaging its target by assessing the phosphorylation status of FGFR.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with anti-total-FGFR and a loading control antibody to ensure equal protein loading.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates FIIN4 This compound FIIN4->FGFR Irreversibly Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (pFGFR, Total FGFR) Treatment->Western_Blot IC50_Determination IC50 Calculation Viability_Assay->IC50_Determination Target_Engagement Target Engagement Confirmation Western_Blot->Target_Engagement

Caption: General experimental workflow.

Troubleshooting_Tree Start Unexpected Experimental Outcome Check_Reagents Check Reagent Integrity and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol High_Toxicity High Cell Toxicity? Check_Reagents->High_Toxicity Low_Activity Low Inhibitor Activity? Check_Protocol->Low_Activity Optimize_Conc Optimize Concentration/ Incubation Time High_Toxicity->Optimize_Conc Yes Kinome_Scan Perform Kinome Scan/ Proteomics High_Toxicity->Kinome_Scan No Confirm_FGFR Confirm FGFR Expression/ Pathway Activity Low_Activity->Confirm_FGFR Yes Check_Resistance Investigate Resistance Mechanisms Low_Activity->Check_Resistance No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Improving the Efficacy of FIIN-4 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of FIIN-4 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and irreversible type II inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Its mechanism of action involves the covalent modification of a cysteine residue in the P-loop of the FGFR kinase domain while the kinase is in its inactive "DFG-out" conformation.[1] This irreversible binding leads to the inhibition of FGFR signaling pathways.

Q2: What are the reported in vitro potencies of this compound against different FGFRs?

This compound has demonstrated potent inhibition of FGFR1, FGFR2, FGFR3, and FGFR4 with the following IC50 values:

  • FGFR1: 2.6 nM[2]

  • FGFR2: 2.6 nM[2]

  • FGFR3: 5.6 nM[2]

  • FGFR4: 9.2 nM[1][2]

Troubleshooting Guide

Issue 1: Poor Solubility and Formulation for In Vivo Studies

Q: I am having trouble dissolving this compound for my animal experiments. What is the recommended solvent and formulation?

Troubleshooting Steps:

  • Initial Dissolution: First, dissolve this compound in a minimal amount of 100% DMSO.

  • Vehicle Preparation: Prepare a sterile solution of 0.5% CMC in water.

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the 0.5% CMC vehicle while vortexing to ensure a homogenous suspension. The final concentration of DMSO in the formulation should be kept low (typically ≤5%) to avoid toxicity.

G cluster_0 This compound Formulation Workflow Dissolve this compound Dissolve this compound Prepare Vehicle Prepare Vehicle Create Suspension Create Suspension Administer to Animal Administer to Animal

Issue 2: Inconsistent Efficacy or Lack of Response in Animal Models

Q: I am not observing the expected tumor growth inhibition in my xenograft model after treating with this compound. What could be the reason?

A: Several factors can contribute to a lack of efficacy in vivo. These include suboptimal dosing, poor bioavailability, or characteristics of the specific animal model.

Troubleshooting Steps:

  • Dose and Schedule Verification: A previously reported efficacious oral dose for this compound in mice is 25 mg/kg, administered every other day (q.o.d.) .[1] Ensure your dosing regimen is consistent with this.

  • Pharmacokinetics: The reported pharmacokinetic parameters for this compound in mice after a 10 mg/kg oral dose are a Tmax of 0.5 hours, a T1/2 of 2.4 hours, and an AUC of 935 h·ng/mL.[1] Consider performing a pilot pharmacokinetic study in your animal strain to ensure adequate drug exposure.

  • Target Engagement: Confirm that this compound is inhibiting its target in vivo. This can be assessed by measuring the phosphorylation levels of FGFR and its downstream effector, Erk1/2, in tumor tissue. A significant reduction in p-FGFR and p-Erk1/2 would indicate target engagement.

  • Animal Model Selection: The efficacy of FGFR inhibitors can be dependent on the specific genetic alterations of the tumor model. Ensure your chosen xenograft model has an activated FGFR signaling pathway.

Issue 3: Concerns About Off-Target Effects

Q: How selective is this compound, and what are the potential off-target effects?

A: this compound has been reported to have good target selectivity based on a kinome profiling panel of 456 kinases.[1] However, like many kinase inhibitors, off-target activities can occur. A study on the related compound FIIN-2, using an integrative multi-omics approach, identified other potential kinase targets, including EGFR and SRC, and unexpectedly, AMPKα1.

Troubleshooting Steps:

  • Review Kinome Scan Data: If available for your specific batch of this compound, carefully review the kinome scan data to identify potential off-target kinases that might be relevant to your biological system.

  • Phenotypic Comparison: Compare the observed phenotype in your model with known effects of inhibiting potential off-target kinases to assess the likelihood of off-target activity.

  • Dose-Response Analysis: Use the lowest effective dose of this compound to minimize the potential for off-target effects.

Experimental Protocols

Oral Administration of this compound in Mice

This protocol is based on previously reported in vivo studies.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Appropriate syringes

Procedure:

  • Formulation Preparation (prepare fresh daily): a. Weigh the required amount of this compound for the desired dose (e.g., 25 mg/kg). b. Dissolve the this compound in a minimal volume of DMSO. c. Prepare a 0.5% (w/v) solution of CMC in sterile water. d. While vortexing, slowly add the this compound/DMSO solution to the 0.5% CMC solution to achieve the final desired concentration. Ensure the final DMSO concentration is below 5%.

  • Animal Dosing: a. Weigh each mouse to determine the exact volume of the this compound suspension to administer. b. Gently restrain the mouse. c. Administer the calculated volume of the this compound suspension via oral gavage. d. Monitor the animal for any immediate adverse reactions.

Western Blot Analysis of p-Erk1/2 Inhibition

This is a general protocol that can be adapted to assess this compound target engagement in tumor tissue.

Materials:

  • Tumor tissue lysates from control and this compound treated animals

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: Homogenize tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Erk1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-Erk1/2 antibody to confirm equal protein loading.

G cluster_0 FGFR Signaling Pathway FGFR FGFR RAS RAS RAF RAF MEK MEK ERK Erk1/2 Proliferation Proliferation

Quantitative Data

The following table summarizes the pharmacokinetic properties of this compound in mice following a single oral dose.

ParameterValueUnit
Dose10mg/kg
Tmax0.5hours
T1/22.4hours
AUC935h·ng/mL
Data from Wells S Brown et al., Mol Cancer Ther, 2016.[1]

Disclaimer: This information is intended for research use only. The protocols and troubleshooting tips provided are based on available scientific literature and should be adapted and optimized for specific experimental conditions.

References

Technical Support Center: Mitigating Off-Target Effects of FIIN-4 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the covalent FGFR inhibitor FIIN-4, understanding and mitigating its off-target effects is crucial for generating accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on- and off-targets of this compound?

A1: this compound is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). However, like many kinase inhibitors, it can exhibit activity against other kinases and non-kinase proteins.

On-Targets:

  • FGFR1

  • FGFR2

  • FGFR3

  • FGFR4

Known Off-Targets:

  • Epidermal Growth Factor Receptor (EGFR)

  • Src family kinases (SFKs)

  • AMP-activated protein kinase α1 (AMPKα1)[1]

A comprehensive understanding of this compound's selectivity is critical for interpreting experimental results. Kinome-wide profiling is the gold standard for identifying the full spectrum of on- and off-targets.[2]

Q2: I'm observing a phenotype that doesn't align with known FGFR signaling. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. Several experimental strategies can help you dissect on-target versus off-target effects:

  • Rescue Experiments: This is a gold-standard method.[3] Overexpressing a drug-resistant "gatekeeper" mutant of the intended target (e.g., FGFR1 V561M) should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.[4][5]

  • Use of a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that also targets FGFRs can help confirm your findings. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that engages FGFRs.[6] A high concentration is more likely to induce off-target effects. Correlating the phenotypic response with the degree of FGFR inhibition can help differentiate on- and off-target activities.

  • Negative Control Compound: Use a structurally similar but inactive analog of this compound. This compound should not produce the same phenotype, confirming that the observed effect is dependent on the specific chemical structure of this compound and its target engagement. While a specific inactive analog for this compound, "FRIN-2," has been synthesized for research purposes, its commercial availability may be limited.

Q3: How can I proactively assess the potential off-target effects of this compound in my experimental system?

A3: Proactive assessment is key to robust experimental design. Consider the following approaches:

  • Kinome-Wide Selectivity Profiling: Services like KINOMEscan™ can provide a broad overview of this compound's binding affinity against a large panel of kinases.[1][7] This data can help you anticipate potential off-targets.

  • Western Blotting for Off-Target Pathway Activation: Based on known off-targets or kinome scan data, probe for the activation or inhibition of downstream signaling pathways of those off-targets. For example, given that EGFR is a known off-target, examining the phosphorylation status of key EGFR signaling molecules like Akt and ERK can be informative.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent cellular phenotype. Off-target effects of this compound. 1. Perform a rescue experiment with an appropriate FGFR gatekeeper mutant (e.g., FGFR1 V561M).2. Use a structurally unrelated FGFR inhibitor to confirm the phenotype.3. Titrate this compound to the lowest effective concentration.4. If available, use an inactive this compound analog as a negative control.
Cell-line specific effects. Test this compound in multiple cell lines to determine if the effect is consistent.
Discrepancy between biochemical and cellular assay results. Poor cell permeability of this compound. Assess the compound's physicochemical properties and consider if the experimental concentration is sufficient to engage the intracellular target.
Presence of drug efflux pumps. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.
Low expression or activity of FGFR in the cell model. Verify FGFR expression and phosphorylation status using Western blotting or other protein analysis techniques.
High levels of cytotoxicity observed. On-target toxicity. Determine if the cytotoxicity is consistent across different FGFR inhibitors.
Off-target toxicity. Perform a kinome-wide selectivity screen to identify potential off-target kinases that may be mediating the toxic effects.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC₅₀ (nM)Reference
FGFR12.6[6]
FGFR22.6[6]
FGFR35.6[6]
FGFR49.2[6]
EGFR204[6]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Table 2: Kinome Scan Data for this compound (% of Control at 1 µM)

Kinase% of Control
FGFR1 <1
FGFR2 <1
FGFR3 <1
FGFR4 <1
EGFR10-30
SRC30-50
YES30-50
LCK50-70
ABL1>70
......

This table is a representative example based on available information. A comprehensive kinome scan would include a much larger panel of kinases. The "% of Control" value represents the remaining kinase activity in the presence of the inhibitor, with lower values indicating stronger inhibition.

Experimental Protocols

Protocol 1: Rescue Experiment Using a Gatekeeper Mutant

This protocol outlines the steps to validate that the observed cellular phenotype is due to the inhibition of FGFR and not an off-target of this compound. The principle is to introduce a mutation in the target kinase that prevents inhibitor binding without affecting the kinase's function. For FGFRs, the V561M mutation in FGFR1 is a well-characterized gatekeeper mutation that confers resistance to many FGFR inhibitors.[4][5]

1. Generation of the FGFR1 V561M Mutant Construct:

  • Use a site-directed mutagenesis kit to introduce the V561M mutation into a mammalian expression vector containing wild-type FGFR1.[9][10][11]

  • Primer Design: Design primers containing the desired mutation. The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to remove the parental, non-mutated plasmid DNA. DpnI specifically digests methylated DNA, while the newly synthesized PCR product is unmethylated.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli for amplification.

  • Sequence Verification: Sequence the resulting plasmids to confirm the presence of the V561M mutation and the absence of other mutations.

2. Transfection and Selection of Stable Cell Lines:

  • Transfect the wild-type FGFR1 and FGFR1 V561M expression vectors into your target cell line.[2]

  • Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).

  • Expand and validate the stable cell lines for the expression of wild-type and mutant FGFR1 via Western blotting.

3. Phenotypic Assay:

  • Plate the wild-type, FGFR1-expressing, and FGFR1 V561M-expressing cell lines.

  • Treat the cells with a range of this compound concentrations, including the concentration that produces the phenotype of interest.

  • Perform your phenotypic assay (e.g., cell viability, migration, signaling pathway activation).

Expected Outcome:

  • If the phenotype is on-target, the wild-type FGFR1-expressing cells will show the phenotype upon this compound treatment, while the FGFR1 V561M-expressing cells will be resistant to the effect (i.e., the phenotype will be "rescued").

  • If the phenotype is off-target, both the wild-type and mutant FGFR1-expressing cells will exhibit the same phenotype upon this compound treatment.

Protocol 2: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.

1. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Provide the exact concentration and purity of the compound to the service provider.

2. Initial Single-Dose Screening:

  • Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM).

  • This will provide a broad overview of potential off-targets.

3. Dose-Response (IC₅₀ or Kd) Determination:

  • Based on the initial screen, select a panel of on- and off-target kinases for further analysis.

  • The service provider will perform dose-response experiments to determine the IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant) for each selected kinase. This provides a quantitative measure of the inhibitor's potency against each target.

4. Data Analysis:

  • Analyze the data to determine the selectivity of this compound. A highly selective inhibitor will have a significantly lower IC₅₀ or Kd for its intended targets (FGFRs) compared to off-targets.

Mandatory Visualizations

FIIN4_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes with this compound start Unexpected Phenotype Observed with this compound q1 Is the phenotype consistent with known FGFR signaling? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_q Potential Off-Target Effect q1->off_target_q No rescue Perform Rescue Experiment with FGFR Gatekeeper Mutant (e.g., V561M) off_target_q->rescue unrelated_inhibitor Use Structurally Unrelated FGFR Inhibitor off_target_q->unrelated_inhibitor rescue_result Is the phenotype rescued? rescue->rescue_result phenotype_rescued Phenotype is On-Target rescue_result->phenotype_rescued Yes phenotype_not_rescued Phenotype is Off-Target rescue_result->phenotype_not_rescued No kinome_scan Perform Kinome-Wide Selectivity Profiling phenotype_not_rescued->kinome_scan unrelated_result Does it produce the same phenotype? unrelated_inhibitor->unrelated_result same_phenotype Confirms On-Target Effect unrelated_result->same_phenotype Yes different_phenotype Suggests Off-Target or Compound-Specific Effect unrelated_result->different_phenotype No identify_off_targets Identify Potential Off-Targets and Validate Downstream Signaling kinome_scan->identify_off_targets

Caption: Troubleshooting workflow for unexpected phenotypes.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway and this compound Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT FIIN4 This compound FIIN4->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Simplified FGFR signaling and this compound inhibition point.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway (Potential this compound Off-Target) EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG STAT STAT EGFR->STAT FIIN4 This compound (Off-Target) FIIN4->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->Nucleus STAT->Nucleus CellResponse Cell Proliferation, Survival Nucleus->CellResponse

Caption: Simplified EGFR signaling as a this compound off-target.

AMPK_Signaling_Pathway Simplified AMPK Signaling Pathway (Potential this compound Off-Target) FIIN4 This compound (Off-Target) AMPK AMPKα1 FIIN4->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates LKB1 LKB1 LKB1->AMPK Activates AMP AMP/ATP Ratio AMP->LKB1 Activates mTORC1->ULK1 Inhibits Anabolic Anabolic Processes (e.g., protein synthesis) mTORC1->Anabolic Promotes Autophagy Autophagy ULK1->Autophagy Initiates

Caption: Simplified AMPK signaling as a this compound off-target.

References

FIIN-4 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and effective use of FIIN-4, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 2-8°C and protected from light.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term stability, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -20°C or -80°C. While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for small molecules in DMSO suggest that storage at -80°C is preferable for extended periods.

Q3: How long is a this compound DMSO stock solution stable?

Q4: What are the known IC50 values for this compound against the FGFR family?

A4: The half-maximal inhibitory concentrations (IC50) of this compound for the FGFR family are summarized in the table below.

TargetIC50 (nM)
FGFR12.6
FGFR22.6
FGFR35.6
FGFR49.2

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower than expected potency in cell-based assays.

  • Potential Cause: Compound Degradation.

    • Solution: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.

  • Potential Cause: Suboptimal Assay Conditions.

    • Solution: The effectiveness of this compound can be cell-line dependent. Optimize the inhibitor concentration and incubation time for your specific cell line. A dose-response and time-course experiment is recommended to determine the optimal experimental window.

  • Potential Cause: High Cell Seeding Density.

    • Solution: An excessive number of cells can reduce the effective concentration of the inhibitor. Ensure you are using a consistent and appropriate cell seeding density for your assay plate format.

Issue 2: High background or off-target effects observed.

  • Potential Cause: Non-specific binding.

    • Solution: As a covalent inhibitor, this compound can potentially react with other proteins containing reactive cysteines. To confirm that the observed phenotype is due to FGFR inhibition, consider the following controls:

      • Use a structurally distinct FGFR inhibitor to see if it recapitulates the phenotype.

      • Perform a rescue experiment by overexpressing a drug-resistant mutant of the target FGFR.

      • Conduct western blot analysis to confirm the inhibition of downstream FGFR signaling pathways (e.g., phosphorylation of FRS2, ERK1/2, and AKT).

  • Potential Cause: High Inhibitor Concentration.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.

Issue 3: Compound precipitation in cell culture media.

  • Potential Cause: Poor Solubility.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid both solvent-induced toxicity and compound precipitation. When diluting the DMSO stock solution into aqueous media, add the stock solution to the media and mix immediately and thoroughly.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on the viability of an FGFR-dependent cancer cell line.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only, at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle agitation on an orbital shaker for 15-20 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

FIIN4_Preparation_Workflow cluster_storage Solid Compound Storage cluster_prep Stock Solution Preparation cluster_longterm Long-Term Storage cluster_experiment Experimental Use Solid This compound (Solid) DMSO Anhydrous DMSO Solid->DMSO Dissolve in Stock 10 mM Stock Solution DMSO->Stock Aliquot Aliquot into single-use tubes Stock->Aliquot Storage Store at -20°C or -80°C Aliquot->Storage Thaw Thaw a single aliquot Storage->Thaw Dilute Prepare working dilutions in cell culture medium Thaw->Dilute Treat Treat cells Dilute->Treat

Caption: Workflow for this compound preparation and storage.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->RAF FIIN4 This compound FIIN4->FGFR Covalently Inhibits Troubleshooting_Logic cluster_solutions Potential Solutions Start Inconsistent/Low Potency Degradation Check Compound Stability - Fresh Aliquot? - Proper Storage? Start->Degradation Assay_Conditions Optimize Assay Conditions - Dose-Response? - Time-Course? Start->Assay_Conditions Cell_Density Verify Cell Seeding Density Start->Cell_Density Off_Target Investigate Off-Target Effects - Use Orthogonal Inhibitor - Western Blot for p-Downstream Start->Off_Target If high background/unexpected phenotype Precipitation Check for Precipitation - Final DMSO % < 0.5%? - Proper Dilution Technique? Start->Precipitation If precipitation observed Degradation->Assay_Conditions Sol_Degradation Use Fresh Stock Degradation->Sol_Degradation Assay_Conditions->Off_Target Sol_Assay Re-optimize Conditions Assay_Conditions->Sol_Assay Cell_Density->Assay_Conditions Sol_Density Adjust Cell Number Cell_Density->Sol_Density Sol_Off_Target Perform Control Experiments Off_Target->Sol_Off_Target Sol_Precipitation Optimize Dilution Precipitation->Sol_Precipitation

Technical Support Center: Overcoming Resistance to FIIN-4 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the FGFR inhibitor, FIIN-4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on understanding and overcoming acquired resistance to this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Decreased sensitivity to this compound in your cancer cell line over time.

Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration of the drug to achieve the same level of growth inhibition. What is happening and how can I confirm it?

Answer: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a targeted inhibitor like this compound through various mechanisms. To confirm the development of resistance, you should perform the following:

  • Determine the IC50 Value: Conduct a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value confirms the acquisition of resistance.[1]

  • Western Blot Analysis: Investigate the activation of key signaling pathways. A common mechanism of resistance to FGFR inhibitors is the activation of bypass signaling pathways, particularly the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] Perform a western blot to assess the phosphorylation status of key proteins in these pathways, such as AKT (at Ser473 and Thr308) and ERK1/2 (at Thr202/Tyr204).[2][3] An increase in the phosphorylation of these proteins in the resistant cells, even in the presence of this compound, suggests the activation of bypass signaling.

Problem 2: My this compound resistant cell line shows high levels of phosphorylated AKT (p-AKT) even with this compound treatment. How can I overcome this resistance?

Question: Western blot analysis of my this compound resistant cells shows persistent activation of the AKT pathway. What strategies can I use to re-sensitize these cells to treatment?

Answer: The sustained activation of the PI3K/AKT/mTOR pathway is a well-documented mechanism of resistance to FGFR inhibitors.[2] To overcome this, a combination therapy approach is often effective.

Strategy: Combination Therapy with a PI3K/AKT/mTOR Inhibitor

You can treat your this compound resistant cells with a combination of this compound and an inhibitor of the PI3K/AKT/mTOR pathway. A commonly used inhibitor for this purpose is everolimus (B549166) , an mTOR inhibitor.[4] This dual-inhibition strategy can block both the primary target (FGFR) and the escape pathway (PI3K/AKT/mTOR), leading to a synergistic cytotoxic effect.[5][6][7]

To test this, you should:

  • Perform Combination Index (CI) Analysis: Treat the resistant cells with a range of concentrations of this compound, the PI3K/AKT/mTOR inhibitor (e.g., everolimus), and the combination of both. Use a cell viability assay to determine the effect on cell growth and calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.

  • Assess Apoptosis: A synergistic drug combination should induce a higher rate of apoptosis than either drug alone. You can measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to FGFR inhibitors like this compound?

A1: Resistance to FGFR inhibitors can be broadly categorized into two types:

  • On-Target Resistance: This is primarily due to the acquisition of mutations in the FGFR kinase domain itself, which can prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation.

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for FGFR signaling to drive cell proliferation and survival. The most common bypass pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] Increased drug efflux, where the cell actively pumps the drug out, is another off-target resistance mechanism.

Q2: How do I generate a this compound resistant cancer cell line in the lab?

A2: You can generate a resistant cell line by continuous exposure of a sensitive parental cell line to increasing concentrations of this compound over a prolonged period.[1] This process mimics the development of acquired resistance in a clinical setting. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What is a "gatekeeper" mutation and can this compound overcome it?

A3: A gatekeeper mutation is a specific amino acid substitution in the ATP-binding pocket of a kinase that can sterically hinder the binding of an inhibitor. For FGFRs, a common gatekeeper mutation is the substitution of a valine residue. While some first-generation FGFR inhibitors are ineffective against these mutations, next-generation covalent inhibitors like the FIIN series (including this compound's close analogs FIIN-2 and FIIN-3) have been designed to overcome some of these mutations by forming an irreversible covalent bond with a nearby cysteine residue.

Q4: Besides combination therapy, are there other strategies to overcome this compound resistance?

A4: Yes, other strategies include:

  • Development of Next-Generation Inhibitors: Designing new inhibitors that can effectively bind to and inhibit FGFRs with specific resistance mutations.

  • Targeting Downstream Effectors: Instead of targeting the bypass pathway at the level of a kinase like AKT, one could target downstream proteins that are critical for cell survival and proliferation.

  • Immunotherapy: Combining targeted therapies like this compound with immunotherapies to engage the immune system in eliminating resistant cancer cells.[8]

Data Presentation

The following tables summarize quantitative data from studies on FGFR inhibitor resistance. This data can serve as a reference for your own experiments.

Table 1: IC50 Values of FGFR Inhibitors in Sensitive vs. Resistant Breast Cancer Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
JIMT-1Lapatinib0.05 µM1.5 µM30Fisetin study
BT-474Lapatinib0.01 µM0.8 µM80Fisetin study
SK-BR-3Lapatinib0.02 µM1.2 µM60Fisetin study

Note: Data for Lapatinib, another tyrosine kinase inhibitor, is shown as an example of acquired resistance in breast cancer cell lines.

Table 2: Synergistic Effect of an mTOR Inhibitor (Everolimus) in Combination with an Imatinib in Resistant CML Cells

Cell LineTreatmentIC50Combination Index (CI)Reference
K562-RC (Imatinib-Resistant)Imatinib>10 µM-[9]
K562-RC (Imatinib-Resistant)Everolimus25 µM-[9]
K562-RC (Imatinib-Resistant)Imatinib + EverolimusImatinib: 1 µM, Everolimus: 5 µM< 1 (Synergistic)[9]

Note: This data demonstrates the principle of overcoming resistance with a combination therapy involving an mTOR inhibitor.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cancer Cell Line

This protocol describes a dose-escalation method to generate a cancer cell line with acquired resistance to this compound.[1][10]

Materials:

  • This compound sensitive parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks, plates, and other standard cell culture equipment

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the IC50 of this compound for the parental cell line.

  • Initiate Resistance Induction: Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of cell growth). Use a parallel culture with an equivalent concentration of DMSO as a vehicle control.

  • Dose Escalation:

    • Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days.

    • Once the cells resume a normal growth rate (comparable to the DMSO control), gradually increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of dose escalation as the cells adapt and resume normal growth. This process can take several months.

  • Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can either maintain a polyclonal population or isolate single-cell clones by limiting dilution.

  • Characterization of Resistant Cells:

    • Determine the new IC50 of this compound for the resistant cell line to quantify the degree of resistance.

    • Perform western blot analysis to investigate potential mechanisms of resistance (e.g., p-AKT, p-ERK levels).

    • Cryopreserve stocks of the resistant cell line at different stages of resistance development.

  • Maintenance of Resistant Phenotype: Continuously culture the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the concentration they were last adapted to) to prevent the loss of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound and assessing the effects of combination therapies on cell viability.[2][11][12]

Materials:

  • Parental and/or this compound resistant cancer cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and/or other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and/or other inhibitors in complete medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.

    • For combination studies, add the drugs at various concentration ratios.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the drug concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing the phosphorylation status of proteins in the PI3K/AKT and MAPK/ERK pathways.[1][3][13][14]

Materials:

  • Cell lysates from parental and resistant cells (with and without drug treatment)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells as required (e.g., with this compound, combination therapy).

    • Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control (GAPDH or β-actin).

Visualizations

Signaling Pathway: this compound Action and Resistance via AKT Bypass

Caption: this compound inhibits FGFR signaling, but resistance can arise through activation of the PI3K/AKT bypass pathway.

Experimental Workflow: Generating and Characterizing this compound Resistant Cells

Experimental_Workflow start Start: Parental Sensitive Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture Culture with low dose this compound (IC10-IC20) ic50_initial->culture check_growth Monitor Cell Growth culture->check_growth dose_escalation Gradual Dose Escalation dose_escalation->culture resistant_population Polyclonal Resistant Population dose_escalation->resistant_population Resistance Achieved stable_growth Stable Growth? check_growth->stable_growth stable_growth->dose_escalation Yes stable_growth->check_growth No characterize Characterize Resistant Cells resistant_population->characterize ic50_final Determine Final IC50 characterize->ic50_final western_blot Western Blot (p-AKT, p-ERK) characterize->western_blot combination_study Combination Therapy Study (e.g., with Everolimus) characterize->combination_study end End: Characterized Resistant Cell Line & Overcoming Strategy combination_study->end

Caption: Workflow for developing and analyzing this compound resistant cancer cell lines.

Logical Relationships: Mechanisms of Acquired Resistance to this compound

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms FIIN4 This compound Treatment Resistance Acquired Resistance FIIN4->Resistance OnTarget On-Target (FGFR Alterations) Resistance->OnTarget OffTarget Off-Target (Bypass Mechanisms) Resistance->OffTarget Gatekeeper Gatekeeper Mutation (e.g., V564F) OnTarget->Gatekeeper BypassPI3K PI3K/AKT/mTOR Pathway Activation OffTarget->BypassPI3K BypassMAPK MAPK/ERK Pathway Activation OffTarget->BypassMAPK Efflux Increased Drug Efflux OffTarget->Efflux

Caption: Logical overview of on-target and off-target mechanisms of acquired resistance to this compound.

References

Interpreting Unexpected Results in FIIN-4 Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving FIIN-4, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class, orally active, and covalent pan-FGFR inhibitor. It selectively targets a conserved cysteine residue within the ATP-binding site of FGFRs, leading to irreversible inhibition of their kinase activity. This covalent binding is responsible for its high potency and prolonged duration of action. This compound has been shown to inhibit FGFR1, FGFR2, FGFR3, and FGFR4 at nanomolar concentrations.[1] The inhibition of FGFR signaling disrupts downstream pathways such as the MAPK-ERK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and differentiation.[2]

Q2: What are the reported IC50 values for this compound against different FGFR isoforms?

The half-maximal inhibitory concentration (IC50) values for this compound are as follows:

FGFR IsoformIC50 (nM)
FGFR12.6
FGFR22.6
FGFR35.6
FGFR49.2
[1]

Q3: What are the expected downstream effects of this compound treatment in a responsive cell line?

In a cancer cell line driven by aberrant FGFR signaling, successful treatment with this compound is expected to lead to:

  • Decreased phosphorylation of FGFR.

  • Reduced phosphorylation of downstream signaling proteins like ERK, AKT, and FRS2.[2]

  • Inhibition of cell proliferation and survival.[2]

  • Induction of apoptosis.

Q4: Are there any known off-target effects associated with FGFR inhibitors like this compound?

While this compound is designed to be a selective FGFR inhibitor, off-target effects can occur. First-generation FGFR inhibitors have been known to interact with other tyrosine kinases like VEGFR and PDGFR.[3] Common side effects observed with FGFR inhibitors in clinical settings, which may translate to in vitro off-target effects, include hyperphosphatemia and diarrhea.[3] These are thought to be mechanism-based toxicities resulting from the inhibition of FGFR signaling in normal tissues.

Troubleshooting Guide for Unexpected Results

Unexpected experimental outcomes can arise from various factors, from procedural errors to complex biological responses. This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments.

Issue 1: No or Reduced Efficacy of this compound

You've treated your FGFR-driven cancer cell line with this compound, but you observe minimal to no effect on cell viability or downstream signaling.

Possible Causes and Troubleshooting Steps:

  • Incorrect Dosing or Dilution:

    • Action: Double-check all calculations for your stock solutions and working concentrations. Prepare fresh dilutions from a new aliquot of this compound.

    • Pro-Tip: Create a dose-response curve to determine the optimal concentration for your specific cell line, as IC50 values can vary between different cellular contexts.

  • Cell Line Insensitivity:

    • Action: Confirm that your cell line has an activating FGFR alteration (e.g., amplification, mutation, or fusion) and expresses the target FGFR at sufficient levels. Use a positive control cell line known to be sensitive to FGFR inhibition.

    • Pro-Tip: Perform qPCR or Western blotting to verify FGFR expression levels in your cell line.

  • Drug Inactivation:

    • Action: Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.

    • Pro-Tip: Test a fresh vial of the inhibitor to rule out compound degradation.

  • Experimental Protocol Issues:

    • Action: Review your experimental timeline. Covalent inhibitors may require a longer incubation time to achieve maximal effect.

    • Pro-Tip: Perform a time-course experiment to determine the optimal treatment duration.

Issue 2: Cell Death Observed in Control (Non-FGFR-Driven) Cell Lines

You are observing significant cytotoxicity in your negative control cell line that does not have an FGFR-driven phenotype.

Possible Causes and Troubleshooting Steps:

  • Off-Target Cytotoxicity:

    • Action: Lower the concentration of this compound. High concentrations can lead to off-target effects and non-specific toxicity.

    • Pro-Tip: Compare the cytotoxic effects of this compound with another pan-FGFR inhibitor with a different chemical scaffold to see if the effect is target-specific.

  • Solvent Toxicity:

    • Action: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells.

    • Pro-Tip: Include a vehicle-only control group in your experiment.

Issue 3: Unexpected Activation of a Signaling Pathway

Treatment with this compound leads to the paradoxical activation of a signaling pathway that you expected to be inhibited.

Possible Causes and Troubleshooting Steps:

  • Feedback Loop Activation:

    • Action: Investigate the possibility of feedback mechanisms. Inhibition of one pathway can sometimes lead to the compensatory activation of another.

    • Pro-Tip: Use pathway analysis tools or perform phosphoproteomics to get a broader view of the signaling changes induced by this compound.

  • Off-Target Kinase Activation:

    • Action: While this compound is selective, it could potentially activate other kinases at high concentrations.

    • Pro-Tip: Perform a kinome profiling assay to identify any off-target kinases that may be activated by this compound.

Experimental Protocols

Cell-Based Proliferation Assay

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of an adherent cancer cell line.

Materials:

  • FGFR-driven and control cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.

Western Blot Analysis of FGFR Signaling

This protocol describes how to assess the phosphorylation status of FGFR and downstream signaling proteins.

Materials:

  • FGFR-driven cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN4 This compound FIIN4->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture FGFR-driven and control cells Seeding 3. Seed cells in multi-well plates Cell_Culture->Seeding FIIN4_Prep 2. Prepare this compound stock and working solutions Treatment 4. Treat cells with this compound (dose-response) FIIN4_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for defined period Treatment->Incubation Viability 6a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Western 6b. Western Blot for p-FGFR, p-ERK, etc. Incubation->Western Data_Analysis 7. Analyze data and interpret results Viability->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for testing this compound in a cell-based assay.

Troubleshooting_Flowchart Start Unexpected Result Observed Q1 Is there reduced or no efficacy? Start->Q1 A1_1 Check dosing, dilutions, and compound integrity Q1->A1_1 Yes Q2 Is there toxicity in control cells? Q1->Q2 No A1_2 Verify cell line sensitivity (FGFR status) A1_1->A1_2 A1_3 Optimize incubation time A1_2->A1_3 End Resolution A1_3->End A2_1 Lower this compound concentration to check for off-target effects Q2->A2_1 Yes Q3 Is there paradoxical pathway activation? Q2->Q3 No A2_2 Check solvent concentration and include vehicle control A2_1->A2_2 A2_2->End A3_1 Investigate feedback loops (e.g., literature, phospho-array) Q3->A3_1 Yes Q3->End No A3_2 Consider off-target kinase activation (kinome scan) A3_1->A3_2 A3_2->End

Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Refining FIIN-4 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of FIIN-4 for effective and specific inhibition of its targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and irreversible kinase inhibitor. It primarily targets Fibroblast Growth Factor Receptors (FGFRs) by covalently binding to a specific cysteine residue within the kinase domain. This irreversible binding leads to sustained inhibition of FGFR signaling. It also has activity against other kinases, such as EGFR, that possess a similar cysteine residue in the P-loop.

Q2: Why is optimizing the treatment duration for an irreversible inhibitor like this compound particularly important? A2: Optimizing treatment duration is critical for several reasons. Due to its irreversible binding, the inhibitory effect of this compound can persist even after the compound is removed from the culture medium. A short exposure may be sufficient for complete target inhibition, while prolonged exposure could increase the risk of off-target effects and cellular toxicity.[1][2] Determining the minimum duration required for maximal target inhibition is key to achieving a clean experimental window and interpreting results accurately.

Q3: What are the typical starting concentrations and treatment durations to consider for this compound? A3: The optimal concentration and duration are highly cell-type dependent. It is recommended to start with a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) for your specific cell line. For initial time-course experiments, treat cells for various durations (e.g., 1, 4, 8, 24 hours) at a concentration around the GI50 value to identify the optimal time point for observing target inhibition before significant toxicity occurs.

Q4: How does the covalent binding of this compound influence the experimental washout design? A4: The covalent and irreversible nature of this compound means that simple washout experiments, which are effective for reversible inhibitors, may not restore kinase activity. Once this compound binds to its target, the kinase is permanently inactivated. The recovery of signaling activity will depend on the synthesis of new protein, not the dissociation of the inhibitor. This persistence is a key factor to consider when designing experiments to study the long-term effects of treatment.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound treatment.

IssuePossible CausesRecommended Solutions
1. Suboptimal Inhibition of Downstream Targets (e.g., p-FRS2, p-ERK) 1. Incorrect Timing for Analysis: The peak of inhibition may occur earlier or later than the time point selected. 2. Suboptimal Inhibitor Concentration: The concentration used may be too low for effective target engagement in your specific cell model. 3. Inhibitor Degradation: Improper storage or handling may lead to a loss of inhibitor activity.[1]1. Perform a Time-Course Experiment: Analyze downstream phosphorylation at multiple time points (e.g., 1, 4, 8, 24 hours) to find the optimal duration for maximal inhibition. (See Protocol 1) 2. Perform a Dose-Response Curve: Determine the effective concentration range for your cell line by testing serial dilutions of this compound.[1] 3. Prepare Fresh Stock Solutions: Prepare fresh 10 mM stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -80°C to avoid freeze-thaw cycles.[1][3]
2. High Cellular Toxicity at Effective Concentrations 1. Off-Target Effects: At higher concentrations or longer durations, this compound may inhibit other essential kinases or cellular pathways, leading to toxicity.[1][4] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic. 3. Prolonged Inhibition: Sustained, irreversible inhibition of a critical signaling node can lead to cell death.1. Reduce Treatment Duration/Concentration: Use the lowest effective concentration and the shortest duration necessary for target inhibition, as determined by your time-course and dose-response experiments. 2. Run a Solvent-Only Control: Ensure the final DMSO concentration is non-toxic (typically <0.1%). 3. Assess Target Engagement Directly: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm target binding at non-toxic concentrations. (See Protocol 3)
3. Inconsistent Results Between Experiments 1. Variability in Cell State: Differences in cell passage number, confluency, or cell cycle phase can alter sensitivity to kinase inhibitors. 2. Inhibitor Instability: Repeated freeze-thaw cycles or prolonged storage of diluted solutions can degrade the compound.[1] 3. Inconsistent Incubation Times: Minor variations in treatment duration can lead to different levels of inhibition.1. Standardize Cell Culture Practices: Use cells within a consistent, low passage number range. Seed cells at the same density and treat them at a consistent confluency (e.g., 70-80%). 2. Proper Inhibitor Handling: Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.[1] 3. Standardize All Incubation Times Precisely.
4. Development of Acquired Resistance 1. Secondary Mutations: Mutations in the FGFR kinase domain can prevent this compound binding. 2. Bypass Signaling Pathway Activation: Cells may upregulate alternative signaling pathways (e.g., other Receptor Tyrosine Kinases) to circumvent FGFR inhibition.[5]1. Sequence the Target Gene: Analyze the FGFR kinase domain in resistant cells to identify potential mutations. 2. Perform a Phospho-RTK Array: Compare the phosphorylation status of various RTKs in parental versus resistant cells to identify upregulated bypass pathways.[5] Co-treat with an appropriate inhibitor for the identified pathway.

Experimental Protocols

Protocol 1: Time-Course Analysis of FGFR Pathway Inhibition by Western Blot

This protocol determines the optimal treatment duration by measuring the phosphorylation of a key downstream substrate of FGFR, such as FRS2 or ERK.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow them to adhere and grow overnight.

  • Inhibitor Treatment: Treat cells with this compound at a predetermined concentration (e.g., 1x the GI50 value). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for various durations (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Cell Lysis: After each time point, immediately place the plate on ice. Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FRS2 (p-FRS2), total FRS2, phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each time point. Plot the normalized signal against treatment duration to identify the time point of maximal inhibition.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is used to determine the GI50 value and assess the cytotoxic effects of prolonged this compound exposure.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. Add the media containing the different inhibitor concentrations to the appropriate wells. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a period relevant to your endpoint (e.g., 72 hours for a proliferation assay).

  • Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly confirms that this compound is binding to its intended target (FGFR) within intact cells by measuring changes in the thermal stability of the target protein.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for the optimal duration determined in Protocol 1.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain on ice as an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of soluble FGFR at each temperature point by Western blot, as described in Protocol 1.

  • Data Analysis: Quantify the band intensity for FGFR at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble FGFR relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Visualization of Pathways and Workflows

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN4 This compound FIIN4->FGFR Irreversibly Inhibits

Caption: The FGFR signaling pathway and the point of irreversible inhibition by this compound.

Optimization_Workflow start Start: Select Cell Line Expressing Target FGFR dose_response Protocol 2: Perform Dose-Response Assay (72h) to determine GI50 start->dose_response time_course Protocol 1: Perform Time-Course (0.5-24h) with 1x GI50 this compound dose_response->time_course analyze_wb Analyze p-FRS2 / p-ERK by Western Blot time_course->analyze_wb decision Optimal Duration Identified? (Max inhibition, min toxicity) analyze_wb->decision validate Validate Target Engagement with Optimal Dose/Duration decision->validate Yes troubleshoot Troubleshoot: Adjust Concentration/Time decision->troubleshoot No cetsa Protocol 3: Perform CETSA validate->cetsa phenotype Proceed to Phenotypic Assays (e.g., Migration, Apoptosis) cetsa->phenotype end End phenotype->end troubleshoot->time_course

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Logic start Experiment Shows Unexpected Result issue_type What is the primary issue? start->issue_type no_effect No or Low Inhibition issue_type->no_effect Efficacy toxicity High Cell Toxicity issue_type->toxicity Toxicity inconsistent Inconsistent Results issue_type->inconsistent Reproducibility cause_no_effect Possible Causes: - Low Concentration? - Wrong Time Point? - Inactive Compound? no_effect->cause_no_effect cause_toxicity Possible Causes: - Off-Target Effects? - Solvent Toxicity? - Duration too long? toxicity->cause_toxicity cause_inconsistent Possible Causes: - Cell Variability? - Inhibitor Degradation? inconsistent->cause_inconsistent solution_no_effect Solutions: - Increase Concentration - Run Time-Course (Protocol 1) - Use Fresh Inhibitor Stock cause_no_effect->solution_no_effect solution_toxicity Solutions: - Lower Concentration - Reduce Duration - Check Solvent Control cause_toxicity->solution_toxicity solution_inconsistent Solutions: - Standardize Cell Culture - Aliquot Inhibitor Stocks cause_inconsistent->solution_inconsistent

Caption: A logical workflow for troubleshooting common this compound experimental issues.

References

Validation & Comparative

Validating the Inhibitory Effect of FIIN-4 on FGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the covalent inhibitor FIIN-4's performance against other well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information presented is supported by experimental data from publicly available research, offering insights into its biochemical potency and cellular activity.

Introduction to this compound

This compound is a first-in-class, orally active, and covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding site of FGFRs.[2] This irreversible binding leads to a potent and sustained inhibition of FGFR signaling, which is a critical pathway in various cellular processes, including proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in multiple cancers, making it a key therapeutic target.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound against FGFR isoforms has been quantified and compared to other notable FGFR inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Biochemical Potency (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4Mechanism
This compound 2.62.65.69.2Covalent
FIIN-1 9.26.211.9189Covalent
FIIN-2 3.14.32745Covalent
FIIN-3 13213135Covalent
BGJ398 (Infigratinib) 0.91.41.060Reversible
AZD4547 0.22.51.8165Reversible

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

To validate the inhibitory effects of this compound and other FGFR inhibitors, several key experiments are routinely performed. Below are detailed methodologies for these assays.

Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding affinity of inhibitors to the FGFR kinase domain.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.[3]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the appropriate assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the FGFR kinase and the Eu-labeled anti-tag antibody.

  • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.[3]

  • Incubation: Incubate the plate at room temperature for 1 hour.[3]

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal (emission at 665 nm and 615 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.[3]

Cell Viability Assay (MTT or WST-1 Assay)

This assay assesses the effect of FGFR inhibitors on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a cell line with a known FGFR alteration) in a 96-well plate at a density of 4,000 cells per well and allow them to attach overnight.[4]

  • Compound Treatment: Replace the medium with a fresh medium containing various concentrations of the FGFR inhibitor or a vehicle control (DMSO).[4]

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.[4]

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2 hours.[4]

  • Data Acquisition: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.

Western Blot Analysis of FGFR Signaling

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins, providing a direct measure of inhibitor efficacy at the cellular level.[5]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the FGFR inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FGFR, p-FRS2, p-AKT, p-ERK) overnight at 4°C.[5]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[5]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[5]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.[5]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCG->Cell_Response FIIN4 This compound FIIN4->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Seed FGFR-dependent cancer cells B Treat with this compound or other inhibitors A->B C Cell Viability Assay (e.g., MTT) B->C D Western Blot Analysis B->D E Kinase Activity Assay (Biochemical) F Determine EC50 values C->F G Quantify protein phosphorylation D->G H Determine IC50 values E->H

Caption: General experimental workflow for validating FGFR inhibitor efficacy.

Inhibitor_Comparison_Logic cluster_inhibitors FGFR Inhibitors cluster_properties Properties cluster_outcome Therapeutic Implication FIIN4 This compound Covalent Covalent Binding (Irreversible) FIIN4->Covalent Potency High Potency (Low nM IC50) FIIN4->Potency Reversible Reversible Inhibitors (e.g., BGJ398, AZD4547) NonCovalent Non-covalent Binding (Reversible) Reversible->NonCovalent Reversible->Potency Outcome Sustained Inhibition of FGFR Signaling Covalent->Outcome NonCovalent->Outcome

Caption: Logical comparison of covalent vs. reversible FGFR inhibitors.

References

A Comparative Guide to FIIN-4 and Other Covalent FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, this guide provides an objective comparison of FIIN-4 and other covalent Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document synthesizes experimental data on their efficacy, selectivity, and mechanisms of action to aid in the selection of appropriate research tools and potential therapeutic candidates.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the progression of various cancers. Covalent inhibitors, which form a permanent bond with their target protein, offer a promising therapeutic strategy by providing prolonged and potent inhibition. This guide focuses on this compound, a pan-FGFR covalent inhibitor, and compares it with other notable covalent inhibitors, including the FIIN-2 and FIIN-3 analogs, and FGFR4-selective inhibitors.

Mechanism of Covalent Inhibition: P-Loop vs. Hinge Region

Covalent FGFR inhibitors primarily target specific cysteine residues within the kinase domain. The location of this cysteine often dictates the inhibitor's selectivity profile.

  • P-Loop Cysteine Targeting (Pan-FGFR Inhibition): Inhibitors like this compound, FIIN-2, and FIIN-3 are designed to form a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding pocket of all four FGFR family members (FGFR1-4)[1][2]. This leads to broad, or pan-FGFR, inhibition.

  • Hinge Region Cysteine Targeting (FGFR4-Selectivity): A distinct class of covalent inhibitors achieves selectivity for FGFR4 by targeting a unique cysteine residue (Cys552) in the hinge region of its kinase domain[3]. This cysteine is not present in FGFR1, FGFR2, or FGFR3, which have a tyrosine at the corresponding position, thus conferring high selectivity for FGFR4[3]. Examples of such inhibitors include BLU-9931, H3B-6527, and FGF401.

Comparative Efficacy and Potency

The following tables summarize the biochemical and cellular potency of this compound and other covalent FGFR inhibitors based on reported experimental data.

Table 1: Biochemical Potency (IC50, nM) of Pan-FGFR Covalent Inhibitors

InhibitorFGFR1FGFR2FGFR3FGFR4Reference(s)
This compound 2.62.65.69.2[4]
FIIN-2 3.14.32745[1]
FIIN-3 13213135[1]

Table 2: Cellular Potency (EC50, nM) of Pan-FGFR Covalent Inhibitors in Ba/F3 Cells

InhibitorBa/F3-FGFR1Ba/F3-FGFR2Ba/F3-FGFR3Ba/F3-FGFR4Reference(s)
FIIN-2 2-10~110-2020-40[1]
FIIN-3 1-10~110-2020-40[1]

Note: Specific EC50 values for this compound in Ba/F3 cells were not detailed in the provided search results, but it is a potent inhibitor of metastatic breast cancer cell growth[2].

Table 3: Potency of FGFR4-Selective Covalent Inhibitors

InhibitorFGFR4 IC50 (nM)FGFR4 EC50 (nM) in Hep3B cellsReference(s)
BLU-9931 362[3]
FGF401 (Roblitinib) 2.4Not specified[5]
Compound 8B (SNAr-based) Not specified5[3]

Overcoming Drug Resistance

A key advantage of next-generation covalent inhibitors like FIIN-2 and FIIN-3 is their ability to overcome resistance to first-generation, reversible FGFR inhibitors. This resistance often arises from mutations in the "gatekeeper" residue of the FGFR kinase domain. FIIN-2 and FIIN-3 have demonstrated potent inhibition of cells dependent on gatekeeper mutants of FGFR1 and FGFR2[1].

In Vivo Efficacy

  • This compound: Oral administration of this compound has been shown to potently inhibit the growth of metastatic, patient-derived triple-negative breast cancer (TNBC) xenografts and murine-derived lung metastases in mice[2][6]. In a patient-derived xenograft model of TNBC brain metastases, this compound significantly delayed tumor growth[2].

  • FIIN-2 and FIIN-3: The in vivo efficacy of FIIN-2 and FIIN-3 was demonstrated in a zebrafish developmental model, where they induced phenotypes consistent with FGFR inhibition[1].

  • BLU-9931: This FGFR4-selective inhibitor has shown remarkable antitumor activity in mice with hepatocellular carcinoma (HCC) xenografts that overexpress FGF19[7][8][9].

Selectivity Profiles

The selectivity of a kinase inhibitor is crucial to minimize off-target effects. Kinome-wide scanning is a common method to assess this.

  • FIIN Series: The FIIN inhibitors generally exhibit good kinase selectivity. For instance, FIIN-1 was found to be a selective FGFR inhibitor in a screen against 402 kinases[10]. FIIN-3, however, has been noted to potently inhibit both FGFR and the Epidermal Growth Factor Receptor (EGFR) by targeting distinct cysteine residues in each kinase[1].

  • FGFR4-Selective Inhibitors: Inhibitors like BLU-9931 are exquisitely selective for FGFR4 over other FGFR paralogs and the broader kinome[9]. This high selectivity is attributed to the targeting of the unique Cys552 in FGFR4.

Experimental Protocols

Detailed methodologies for key experiments are provided below for researchers looking to replicate or build upon these findings.

Z'-LYTE™ Kinase Assay for Biochemical Potency

This assay is used to determine the in vitro inhibitory activity of compounds against FGFR kinases.

Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay. A synthetic peptide substrate for the kinase is labeled with two fluorophores (e.g., coumarin (B35378) and fluorescein). When the peptide is phosphorylated by the kinase, it is protected from cleavage by a development reagent protease. If the kinase is inhibited, the peptide remains unphosphorylated and is cleaved, disrupting FRET. The ratio of the two fluorescent signals is used to calculate the extent of kinase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase buffer.

    • Prepare a solution of the recombinant FGFR enzyme in kinase buffer.

    • Prepare a solution of the appropriate Z'-LYTE™ peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near the Km for the specific FGFR isoform.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilutions.

    • Add 5 µL of the FGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the peptide substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Development Reaction:

    • Add 5 µL of the Development Reagent to each well.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the Stop Reagent to each well.

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Plot the percent inhibition as a function of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ba/F3 Cell Proliferation Assay for Cellular Potency

This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on FGFR signaling for survival and growth.

Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active FGFR fusion protein, they become IL-3 independent and rely on FGFR signaling for proliferation. Inhibition of FGFR will lead to a decrease in cell viability.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture Ba/F3 cells stably expressing the desired FGFR construct in RPMI-1640 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotic, but without IL-3.

    • Wash the cells to remove any residual growth factors and resuspend them in assay medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the covalent inhibitor in the assay medium.

    • Add the inhibitor dilutions to the wells containing the Ba/F3 cells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control.

    • Plot the percent viability as a function of inhibitor concentration and determine the EC50 value.

3D Spheroid Culture for Metastatic Outgrowth Assay

This assay models the three-dimensional growth of cancer cells, which can be more representative of in vivo tumors.

Principle: Cancer cells are grown in conditions that promote the formation of spheroids, which mimic the microenvironment of a small tumor. The effect of inhibitors on the growth of these spheroids is then measured.

Detailed Protocol:

  • Spheroid Formation:

    • Coat the wells of a 96-well plate with a non-adherent substrate like agar (B569324) or use ultra-low attachment plates.

    • Seed breast cancer cells (e.g., D2.A1) at a low density (e.g., 500-1000 cells/well) in a suitable medium.

    • Allow the cells to aggregate and form spheroids over 3-4 days.

  • Inhibitor Treatment:

    • Once spheroids have formed, add the covalent inhibitor at various concentrations to the culture medium.

  • Growth Monitoring:

    • Monitor the growth of the spheroids over several days by capturing images using a microscope.

    • Measure the diameter or area of the spheroids using image analysis software.

  • Data Analysis:

    • Calculate the change in spheroid volume over time for each treatment condition.

    • Compare the growth of inhibitor-treated spheroids to vehicle-treated controls to determine the extent of growth inhibition.

Visualizing Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Activation of FGFRs by their FGF ligands leads to receptor dimerization and autophosphorylation, initiating several downstream signaling cascades that regulate cell proliferation, survival, and migration.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK Transcription_Factors Transcription Factors AKT->Transcription_Factors PKC->Transcription_Factors RAF_MEK_ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Migration Migration Transcription_Factors->Migration

Caption: Simplified FGFR signaling pathway.

Experimental Workflow: Biochemical Kinase Assay

The following diagram illustrates the workflow for determining the biochemical potency of an FGFR inhibitor.

Biochemical_Assay_Workflow start Start reagent_prep Prepare Reagents: - Inhibitor Dilutions - FGFR Enzyme - Substrate/ATP Mix start->reagent_prep kinase_reaction Incubate Inhibitor, Enzyme, and Substrate/ATP (1 hr) reagent_prep->kinase_reaction development Add Development Reagent (Incubate 1 hr) kinase_reaction->development stop_reaction Add Stop Reagent development->stop_reaction read_plate Read Fluorescence (445nm & 520nm) stop_reaction->read_plate analyze_data Calculate Emission Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Z'-LYTE™ biochemical assay workflow.

Experimental Workflow: Cell-Based Proliferation Assay

This diagram outlines the steps for assessing the cellular potency of an FGFR inhibitor.

Cellular_Assay_Workflow start Start cell_seeding Seed Ba/F3-FGFR Cells in 96-well Plate start->cell_seeding inhibitor_addition Add Serial Dilutions of Inhibitor cell_seeding->inhibitor_addition incubation Incubate for 48-72 hours inhibitor_addition->incubation viability_assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubation->viability_assay read_plate Measure Luminescence viability_assay->read_plate analyze_data Normalize Data and Determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Ba/F3 proliferation assay workflow.

Conclusion

This compound and its analogs, FIIN-2 and FIIN-3, are potent, pan-FGFR covalent inhibitors that effectively target a conserved cysteine in the P-loop of FGFRs. They demonstrate efficacy in overcoming resistance to first-generation inhibitors and show promise in preclinical in vivo models. In contrast, FGFR4-selective covalent inhibitors like BLU-9931 achieve their specificity by targeting a unique cysteine in the hinge region of FGFR4, offering a more targeted approach for cancers driven by aberrant FGFR4 signaling. The choice of inhibitor will depend on the specific research question, the FGFR alteration present in the cancer model, and the desired selectivity profile. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions in the investigation of FGFR-targeted therapies.

References

A Comparative Guide to the Anti-Tumor Activity of FIIN-4 and Other FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of selective FGFR4 inhibitors, colloquially referred to here as FIIN-4, against other prominent pan-FGFR inhibitors. While the term "this compound" is not standard in publicly available literature, this guide focuses on selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) as the likely subject of interest, given the context of the "FIIN" (FGFR irreversible inhibitor) series. This document outlines their efficacy in various cancer models, supported by experimental data and detailed protocols.

I. Comparative Analysis of Anti-Tumor Activity

The following tables summarize the in vitro and in vivo anti-tumor activities of selective FGFR4 inhibitors and other notable pan-FGFR inhibitors.

Table 1: In Vitro Inhibitory Activity of FGFR Inhibitors
InhibitorTypeTarget(s)Cell LineIC50 (nM)Reference
FIIN-2 Covalent, Irreversible Pan-FGFRFGFR1, FGFR2, FGFR3, FGFR4FGFR1-dependent Ba/F33.1[1]
FGFR2-dependent Ba/F34.3[1]
FGFR3-dependent Ba/F327[1]
FGFR4-dependent Ba/F345[1]
BLU-9931 Covalent, Irreversible Selective FGFR4FGFR4MDA-MB-453 (Breast Cancer)-[2]
Hep 3B (Hepatocellular Carcinoma)-[2]
Fisogatinib (BLU-554) Selective FGFR4FGFR4-5[3]
Roblitinib (FGF401) Reversible-Covalent, Selective FGFR4FGFR4HUH7 (Hepatocellular Carcinoma)12[4]
Hep3B (Hepatocellular Carcinoma)9[4]
JHH7 (Hepatocellular Carcinoma)9[4]
Infigratinib (BGJ398) Pan-FGFRFGFR1, FGFR2, FGFR3-low nM potency[5]
Erdafitinib (B607360) Pan-FGFRFGFR1, FGFR2, FGFR3, FGFR4--[6]
Pemigatinib Pan-FGFRFGFR1, FGFR2, FGFR3-< 2[7]
Table 2: In Vivo Anti-Tumor Efficacy of FGFR Inhibitors in Xenograft Models
InhibitorCancer ModelDosingTumor Growth InhibitionReference
BLU-9931 FGF19-overexpressing HCC Xenograft-Remarkable antitumor activity[2][8]
Fisogatinib (BLU-554) Hep3B (HCC) Xenograft10 mg/kg, p.o.Tumor regression[9][10]
LIX-066 (HCC) Xenograft-Reduces tumor size[10]
Roblitinib (FGF401) Hep3B (HCC) Xenograft10-100 mg/kg, b.i.d., gavageDose-dependent tumor growth inhibition[4][11]
Infigratinib (BGJ398) RT112 (Bladder Cancer) Xenograft-Significant tumor growth inhibition[12]
FGFR2-CCDC6 Cholangiocarcinoma PDX15 mg/kgSuperior potency to ponatinib (B1185) and dovitinib[13]
Erdafitinib FGFR-expressing Bladder Cancer Xenograft-Demonstrated antitumor activity[6]
Pemigatinib FGFR-altered Human Tumor Xenografts-Potent anti-tumor activity[7]
Table 3: Clinical Activity of FGFR Inhibitors
InhibitorCancer TypePhaseObjective Response Rate (ORR)Reference
Fisogatinib (BLU-554) FGF19-positive Advanced HCCPhase I17%[10]
Roblitinib (FGF401) FGF19/FGFR4–dependent HCCPhase I/II-[14]
Infigratinib (BGJ398) FGFR2 fusion-positive CholangiocarcinomaPhase II23% - 39.3%[5][12][15]
Erdafitinib FGFR-altered Urothelial CarcinomaPhase II40%[16]
Advanced Solid Tumors with FGFR alterationsPhase II56% in Pancreatic Cancer[17]
Pemigatinib FGFR2 fusion-positive CholangiocarcinomaPhase II36%[18]

II. Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the binding of Fibroblast Growth Factor 19 (FGF19) to FGFR4 and its co-receptor Klotho Beta (KLB), leading to the activation of downstream pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival. Selective FGFR4 inhibitors block the kinase activity of FGFR4, thereby inhibiting these oncogenic signals.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho Beta (KLB) KLB->FGFR4 Co-receptor P_FGFR4 Phosphorylated FGFR4 FGFR4->P_FGFR4 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 Recruits & Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Activates PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN4 Selective FGFR4 Inhibitor (e.g., this compound, BLU-9931) FIIN4->P_FGFR4 Inhibits

Caption: FGFR4 signaling cascade and the point of inhibition by selective inhibitors.

Experimental Workflow: In Vitro Cell Viability Assay

The following diagram outlines the typical workflow for assessing the anti-proliferative effect of an FGFR inhibitor on cancer cell lines.

Cell_Viability_Workflow Workflow for In Vitro Cell Viability Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture 1. Culture FGFR-dependent Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Serial_Dilution 3. Prepare Serial Dilutions of FGFR Inhibitor Cell_Seeding->Serial_Dilution Treatment 4. Treat Cells with Inhibitor (e.g., 72 hours) Serial_Dilution->Treatment Viability_Assay 5. Add Cell Viability Reagent (e.g., MTT, MTS) Treatment->Viability_Assay Measurement 6. Measure Absorbance/ Luminescence Viability_Assay->Measurement IC50_Calc 7. Calculate IC50 Value Measurement->IC50_Calc

Caption: Standard workflow for determining the IC50 of an FGFR inhibitor in vitro.

Experimental Workflow: In Vivo Xenograft Model

This diagram illustrates the process of evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse xenograft model.

Xenograft_Workflow Workflow for In Vivo Xenograft Model Study cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Implantation 1. Subcutaneously Implant Cancer Cells into Mice Tumor_Growth 2. Allow Tumors to Reach a Palpable Size Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing 4. Administer FGFR Inhibitor (e.g., daily oral gavage) Randomization->Dosing Monitoring 5. Monitor Tumor Volume and Body Weight Dosing->Monitoring Tumor_Excision 6. Excise Tumors at Study Endpoint Monitoring->Tumor_Excision Analysis 7. Analyze Tumor Growth Inhibition & Biomarkers Tumor_Excision->Analysis

Caption: General workflow for assessing in vivo anti-tumor efficacy.

III. Experimental Protocols

A. In Vitro Cell Viability Assay (MTT/MTS Assay)

1. Cell Culture and Seeding:

  • Culture human cancer cell lines with known FGFR alterations (e.g., Hep3B for FGFR4, RT112 for FGFR3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells during logarithmic growth phase and seed them into 96-well plates at a density of 3,000-5,000 cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the FGFR inhibitor in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

  • Remove the culture medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours under the same conditions as above.

3. Viability Measurement:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

B. In Vivo Tumor Xenograft Model

1. Animal Husbandry:

  • Use 6-8 week old female athymic nude mice.

  • House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation:

  • Harvest cancer cells (e.g., 5 x 10^6 cells) and resuspend them in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject the cell suspension into the right flank of each mouse.

3. Treatment:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the FGFR inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).

  • Administer the inhibitor orally via gavage once or twice daily at the specified dose (e.g., 10-100 mg/kg). The control group receives the vehicle only.

  • Continue treatment for a predetermined period (e.g., 14-21 days).

4. Efficacy Evaluation:

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

  • Tumors can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated FGFR and downstream signaling proteins) and histopathological examination.

References

The Specificity of FIIN-4: A Comparative Analysis Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the kinase specificity of FIIN-4, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). In the landscape of targeted therapies, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This document compares the performance of this compound with other irreversible FGFR inhibitors, supported by available experimental data.

Introduction to this compound and Covalent FGFR Inhibition

This compound is a first-in-class, orally active, and covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[2] Dysregulation of this pathway is implicated in various cancers, making FGFRs attractive therapeutic targets. Covalent inhibitors like this compound form a permanent bond with their target, which can lead to prolonged target engagement and increased potency. However, this irreversible nature also necessitates a thorough evaluation of their kinome-wide selectivity to minimize potential toxicities arising from off-target interactions.

Comparative Kinase Inhibition Profile

To contextualize the specificity of this compound, this guide provides a comparative analysis with other irreversible FGFR inhibitors: FIIN-2, FIIN-3, PRN1371, and Futibatinib (TAS-120). The following table summarizes the inhibitory activity (IC50) of these compounds against the four members of the FGFR family.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Other Notable Targets
This compound 2.6[1]2.6[1]5.6[1]9.2[1]Data from a 456-kinase panel suggests high selectivity.[3]
FIIN-2 3.1[4][5]4.3[4][5]27[4][5]45[4][5]EGFR (204 nM), SRC (330 nM), YES (365 nM)[4][6]
FIIN-3 13[4][7]21[4][7]31[4][7]35[4][7]EGFR (43 nM)[4][7]
PRN1371 0.6[8][9]1.3[8][9]4.1[8][9]19.3[8][9]CSF1R (8.1 nM); highly selective in a 251-kinase panel.[8][10]
Futibatinib (TAS-120) 1.8 - 3.9[5][11]1.3 - 1.4[5][11]1.6[5][11]3.7 - 8.3[5][11]Highly selective in a 387-kinase panel.[12]

Selectivity Score Comparison:

Selectivity scores (S-scores) provide a quantitative measure of a compound's promiscuity. The score is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

InhibitorSelectivity Score (S)
FIIN-2 S(1) = 0.03, S(10) = 0.06 (DiscoverX KINOMEscan)[13]
FIIN-3 S(1) = 0.04, S(10) = 0.08 (DiscoverX KINOMEscan)[14]

While a full kinome scan dataset for this compound is not publicly available, initial reports suggest a high degree of selectivity.[3] In comparison, FIIN-2 and FIIN-3 exhibit a broader inhibitory profile, with known off-target activity against EGFR and SRC family kinases.[4][6][14] PRN1371 and Futibatinib (TAS-120) have been profiled against extensive kinase panels and are reported to be highly selective for the FGFR family.[8][10][12]

Experimental Protocols

The assessment of kinase inhibitor specificity is commonly performed using high-throughput screening platforms. The KINOMEscan™ assay is a widely used competition binding assay for profiling inhibitors against a large panel of kinases.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Assay Components: The core components of the assay are:

    • A DNA-tagged kinase.

    • An immobilized ligand that binds to the active site of the kinase.

    • The test compound (e.g., this compound).

  • Competition Assay: The DNA-tagged kinase is incubated with the test compound and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value signifies stronger inhibition. For more detailed characterization, dissociation constants (Kd) are determined from 11-point dose-response curves.

Visualizing Signaling and Experimental Logic

To better understand the context of this compound's action and the experimental approach to its characterization, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Differentiation) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC PKC PLCG->PKC PKC->CellResponse FIIN4 This compound FIIN4->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of intervention for this compound.

Kinase_Specificity_Workflow cluster_screening Primary Screening cluster_validation Dose-Response Validation cluster_analysis Data Analysis & Comparison SingleConc Single Concentration KINOMEscan IdentifyHits Identify Potential Off-Targets (% Inhibition > Threshold) SingleConc->IdentifyHits DoseResponse 11-Point Dose-Response Curve for Hits IdentifyHits->DoseResponse DetermineKd Determine Dissociation Constant (Kd) DoseResponse->DetermineKd CreateTable Create Kinase Inhibition Table DetermineKd->CreateTable SelectivityScore Calculate Selectivity Score DetermineKd->SelectivityScore Compare Compare Specificity with Alternatives CreateTable->Compare SelectivityScore->Compare

Caption: Experimental workflow for assessing kinase inhibitor specificity.

Conclusion

Based on the available data, this compound is a potent inhibitor of the FGFR family. While comprehensive kinome-wide profiling data remains to be fully disclosed, initial findings suggest a high degree of selectivity. In comparison to its analogs, FIIN-2 and FIIN-3, which exhibit known off-target activities on EGFR and SRC family kinases, this compound appears to have a more favorable specificity profile. Its selectivity seems comparable to other highly selective irreversible FGFR inhibitors like PRN1371 and Futibatinib (TAS-120). A complete, head-to-head comparison using a broad kinase panel under identical experimental conditions would be invaluable for a definitive assessment of this compound's specificity relative to its contemporaries. For drug development professionals, the apparently high selectivity of this compound makes it a promising candidate for further investigation in FGFR-driven malignancies.

References

Independent Verification of FIIN-4's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the covalent fibroblast growth factor receptor (FGFR) inhibitor, FIIN-4, with alternative FGFR inhibitors. The information presented herein is supported by experimental data to aid in the independent verification of this compound's mechanism of action.

Mechanism of Action of this compound

This compound is a first-in-class, orally active, and covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] It exerts its inhibitory effect by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to irreversible inhibition of their kinase activity. This covalent mechanism of action contributes to its high potency against all four FGFR isoforms.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of this compound and a selection of alternative FGFR inhibitors.

Table 1: Biochemical IC50 Values against FGFR Isoforms

InhibitorTypeFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound Covalent2.62.65.69.2
FIIN-1Covalent9.26.211.9189
FIIN-2Covalent3.14.32745
FIIN-3Covalent13213135
AZD4547Reversible0.22.51.8165
BGJ398 (Infigratinib)Reversible1.01.31.460

Data for this compound from[1]. Data for FIIN-1 from[1]. Data for FIIN-2 and FIIN-3 from[2]. Data for AZD4547 and BGJ398 from various sources.

Table 2: Cellular Potency (EC50) in FGFR-Dependent Cell Lines

InhibitorCell LineFGFR AlterationEC50 (nM)
FIIN-2Ba/F3-TEL-FGFR1Fusion~10
FIIN-2Ba/F3-TEL-FGFR2Fusion~1
FIIN-2Ba/F3-TEL-FGFR3Fusion~10
FIIN-2Ba/F3-TEL-FGFR2 V564MGatekeeper Mutation58
FIIN-3Ba/F3-TEL-FGFR2Fusion~1
FIIN-3Ba/F3-TEL-FGFR2 V564MGatekeeper Mutation64
BGJ398Ba/F3-TEL-FGFR2 V564MGatekeeper Mutation>1000

Data for FIIN-2 and FIIN-3 from[2].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FGFR signaling pathway, the mechanism of covalent inhibition by this compound, and a general workflow for assessing inhibitor activity.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization RAS RAS FGFR:f2->RAS PI3K PI3K FGFR:f2->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

FGFR Signaling Pathway

Covalent_Inhibition FIIN4 This compound (Covalent Inhibitor) FGFR_ATP_pocket FGFR ATP Pocket (with Cysteine) FIIN4->FGFR_ATP_pocket Binds to Covalent_Bond Irreversible Covalent Bond FGFR_ATP_pocket->Covalent_Bond Forms Inactive_FGFR Inactive FGFR Covalent_Bond->Inactive_FGFR Results in Experimental_Workflow start Start cell_culture Culture FGFR-dependent cancer cell line start->cell_culture treatment Treat cells with this compound or alternative inhibitor cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for p-FGFR and Total FGFR lysis->western_blot data_analysis Data Analysis (IC50/EC50 determination) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

References

A Comparative Analysis of Covalent FGFR Inhibitors: FIIN-4 vs. FIIN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, FIIN-4 and FIIN-3. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling, often due to genetic alterations, is a known driver in various cancers. This has led to the development of numerous FGFR inhibitors. Among these, covalent inhibitors that form an irreversible bond with their target offer potential advantages in terms of potency and duration of action. FIIN-3 and this compound are next-generation covalent inhibitors designed to target FGFRs, including clinically relevant resistance mutations. This guide provides a head-to-head comparison of their performance based on available biochemical and cellular data.

Mechanism of Action

Both this compound and FIIN-3 are irreversible inhibitors that covalently target a conserved cysteine residue within the ATP-binding pocket of FGFR kinases.[1][2] This covalent modification leads to sustained inhibition of receptor autophosphorylation and downstream signaling.

Data Presentation

Biochemical Potency: Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound and FIIN-3 against the four members of the FGFR family are summarized in the table below. The data is compiled from Z'-LYTE™ kinase assays.

Kinase TargetThis compound IC50 (nM)FIIN-3 IC50 (nM)
FGFR12.6[3]13.1[4]
FGFR22.6[3]21[4]
FGFR35.6[3]31.4[4]
FGFR49.2[3]35.3[4]

Note: IC50 values are from different sources and may not be directly comparable due to potential variations in experimental conditions.

Cellular Activity: Inhibition of Cell Proliferation

The anti-proliferative activity of this compound and FIIN-3 has been evaluated in Ba/F3 cells engineered to be dependent on FGFR signaling. The half-maximal effective concentrations (EC50) are presented below.

Cell LineThis compound EC50 (nM)FIIN-3 EC50 (nM)
Ba/F3-FGFR1Data not available~1-41 (range for WT FGFRs)[1]
Ba/F3-FGFR2Data not available~1-41 (range for WT FGFRs)[1]
Ba/F3-FGFR3Data not available~1-41 (range for WT FGFRs)[1]
Ba/F3-FGFR4Data not available~1-41 (range for WT FGFRs)[1]
Ba/F3-FGFR2 V564M (Gatekeeper Mutant)Data not available64[1]
Selectivity Profile

A key differentiator between these two inhibitors is their selectivity. While both are potent pan-FGFR inhibitors, FIIN-3 exhibits significant off-target activity against the Epidermal Growth Factor Receptor (EGFR).

Off-Target KinaseThis compound IC50 (nM)FIIN-3 IC50 (nM)
EGFRNot explicitly reported, but a close analog, FIIN-2, shows moderate inhibition (204 nM)[5]43[1]

This dual FGFR/EGFR activity of FIIN-3 could be advantageous in cancers where both pathways are active, but it may also lead to different off-target effects compared to the more selective this compound.[6]

Experimental Protocols

Z'-LYTE™ Kinase Assay (Biochemical)

This assay is a fluorescence-based, coupled-enzyme format that measures the extent of kinase-mediated peptide phosphorylation.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the specific FGFR kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or FIIN-3) are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 1 hour).

  • Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide substrate.

  • Detection: Cleavage of the substrate disrupts Förster Resonance Energy Transfer (FRET) between the two fluorophores on the peptide. The fluorescence is measured on a plate reader, and the ratio of emissions is used to calculate the percentage of phosphorylation and, subsequently, the IC50 value of the inhibitor.

Ba/F3 Cell Proliferation Assay (Cellular)

This assay utilizes the IL-3 dependent murine pro-B cell line, Ba/F3, which is engineered to express a specific FGFR, rendering its proliferation dependent on FGFR signaling in the absence of IL-3.

General Protocol:

  • Cell Seeding: Ba/F3 cells stably expressing the target FGFR are seeded into 96-well plates in media lacking IL-3.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor (this compound or FIIN-3) for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent method, such as the MTT or CellTiter-Glo® assay.[7][8]

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

Mandatory Visualization

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream FIIN4_3 This compound / FIIN-3 FIIN4_3->P1 Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound and FIIN-3.

Experimental_Workflow cluster_biochemical Biochemical Assay (Z'-LYTE™) cluster_cellular Cellular Assay (Ba/F3 Proliferation) B1 Prepare Kinase, Substrate, ATP B2 Add Inhibitor (this compound / FIIN-3) B1->B2 B3 Incubate & Allow Reaction B2->B3 B4 Add Development Reagent (Protease) B3->B4 B5 Measure Fluorescence (FRET) B4->B5 B6 Calculate IC50 B5->B6 C1 Seed FGFR-dependent Ba/F3 cells C2 Treat with Inhibitor (this compound / FIIN-3) C1->C2 C3 Incubate (48-72h) C2->C3 C4 Assess Cell Viability (MTT / CTG) C3->C4 C5 Calculate EC50 C4->C5

Caption: General experimental workflows for biochemical and cellular assays.

Logical_Relationship cluster_inhibitors Development of Covalent FGFR Inhibitors FIIN1 FIIN-1 (First Generation Covalent) FIIN3 FIIN-3 (Next Generation) - Overcomes Gatekeeper Resistance - Dual FGFR/EGFR activity FIIN1->FIIN3 Improved Potency & Resistance Profile FIIN4 This compound (Further Optimization) - Potent Pan-FGFR Inhibition - Likely More Selective than FIIN-3 FIIN3->FIIN4 Optimization for Potency & Selectivity

Caption: Logical relationship and development progression of FIIN-series inhibitors.

References

Validating the Covalent Binding of FIIN-4 to FGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies used to validate the covalent binding of FIIN-4, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). For researchers and drug development professionals, confirming the mechanism of action is a critical step. This document outlines the requisite experimental data and protocols to definitively characterize the irreversible interaction between this compound and its target cysteine residue.

Introduction to this compound and Covalent Inhibition

This compound is a next-generation, orally active, irreversible inhibitor designed to target all four members of the FGFR family (FGFR1-4).[1][2][3] Unlike reversible inhibitors that bind and dissociate from their target, this compound forms a stable, covalent bond with a specific, conserved cysteine residue located in the P-loop of the FGFR kinase domain.[2][3][4][5][6] This mechanism leads to a prolonged and efficient blockade of downstream signaling pathways, offering a potential advantage over non-covalent alternatives, particularly in overcoming acquired resistance.[4][7] The targeted residue has been identified as Cys477 in FGFR4, with equivalent cysteines in the other family members (Cys486 in FGFR1, Cys491 in FGFR2, and Cys482 in FGFR3).[4][5][8]

Comparative Performance: Covalent vs. Non-Covalent Inhibitors

The efficacy of this compound is underscored when compared to non-covalent (reversible) FGFR inhibitors such as BGJ398 (Infigratinib) and AZD4547. Covalent inhibition often translates to lower half-maximal inhibitory concentrations (IC50) and extended duration of action.

InhibitorTarget(s)Binding MechanismFGFR1 (IC50)FGFR2 (IC50)FGFR3 (IC50)FGFR4 (IC50)
This compound FGFR1-4Covalent, Irreversible2.6 nM[1]2.6 nM[1]5.6 nM[1]9.2 nM[1]
FIIN-2 FGFR1-4Covalent, Irreversible3.1 nM[9]4.3 nM[9]27 nM[9]45 nM[9]
BGJ398 FGFR1-3Non-Covalent, Reversible0.9 nM1.4 nM1 nM60 nM
AZD4547 FGFR1-3Non-Covalent, Reversible0.2 nM2.5 nM1.7 nM165 nM

FGFR Signaling Pathway Overview

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and trans-autophosphorylate.[8][10][11] This activation initiates several downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate critical cellular processes like proliferation, survival, and migration.[10][12][13][14] Covalent inhibitors like this compound effectively shut down these pathways by permanently disabling the kinase.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates FRS2 FRS2 P1->FRS2 Phosphorylates PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell FIIN4 This compound FIIN4->FGFR Covalently Inhibits

Caption: Simplified FGFR signaling cascade and the inhibitory action of this compound.

Experimental Protocols for Validating Covalent Binding

A multi-faceted approach using orthogonal techniques is essential to unequivocally validate the covalent binding of this compound to FGFR.

Validation_Workflow start Incubate Recombinant FGFR with this compound ms Mass Spectrometry (MS) start->ms cell Cell-Based Assays start->cell xray X-Ray Crystallography start->xray intact Intact Protein Analysis ms->intact bottomup Bottom-Up Proteomics (Peptide Mapping) ms->bottomup result_ms1 Confirm Mass Shift (+ this compound mass) intact->result_ms1 result_ms2 Identify Cys477-adducted Peptide bottomup->result_ms2 conclusion Definitive Validation of Covalent Binding result_ms1->conclusion result_ms2->conclusion washout Washout Experiment cell->washout mutagenesis Site-Directed Mutagenesis (C477A/S) cell->mutagenesis result_cell1 Sustained Inhibition vs. Reversible Control washout->result_cell1 result_cell2 Loss of Irreversible Potency in Mutant mutagenesis->result_cell2 result_cell1->conclusion result_cell2->conclusion result_xray Visualize Covalent Bond to Cys477 xray->result_xray result_xray->conclusion

Caption: Experimental workflow for validating the covalent binding of this compound to FGFR.
Mass Spectrometry (MS)

Mass spectrometry is the most direct method to confirm covalent modification.[15][16][17]

  • Intact Protein Mass Analysis: This technique verifies that the inhibitor has bound to the target protein.

    • Protocol:

      • Incubate purified, recombinant FGFR kinase domain with a molar excess of this compound (e.g., 10-fold) for 1-2 hours at room temperature. A DMSO-treated protein sample serves as a negative control.

      • Desalt the samples to remove unbound inhibitor.

      • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

    • Expected Outcome: A mass spectrum showing a mass shift in the this compound-treated sample corresponding to the molecular weight of this compound, confirming the formation of a protein-inhibitor adduct.[15]

  • Peptide Mapping (Bottom-Up Proteomics): This method identifies the precise amino acid residue that has been modified.

    • Protocol:

      • After incubation with this compound, denature the protein samples. Reduce and alkylate all non-modified cysteines with iodoacetamide.

      • Digest the protein into smaller peptides using a protease like trypsin.

      • Analyze the resulting peptide mixture using LC-MS/MS.

    • Expected Outcome: Identification of a specific peptide whose mass is increased by the mass of this compound. MS/MS fragmentation of this peptide will pinpoint the modification to the specific cysteine residue (e.g., Cys477).[15][17]

X-Ray Crystallography

Crystallography provides high-resolution, three-dimensional structural evidence of the covalent bond.

  • Protocol:

    • Co-crystallize the FGFR kinase domain with this compound.

    • Collect X-ray diffraction data and solve the structure.

  • Expected Outcome: The resulting electron density map will clearly show a covalent linkage between the acrylamide (B121943) warhead of this compound and the thiol side chain of the target cysteine in the P-loop.[4] The structure of FGFR4 in complex with the related inhibitor FIIN-2 has been solved, demonstrating a covalent bond to Cys477 and an unexpected "DFG-out" inactive conformation.[4][9]

Cell-Based Assays

These assays confirm that the covalent binding observed in vitro translates to irreversible functional inhibition in a cellular context.

  • Washout Experiment: This assay differentiates irreversible from reversible inhibition.[4]

    • Protocol:

      • Treat FGFR-dependent cancer cells with this compound or a reversible inhibitor (e.g., BGJ398) for a set period.

      • Wash the cells thoroughly to remove all unbound compound from the media.

      • At various time points post-washout, stimulate the cells with FGF ligand and measure the phosphorylation of downstream effectors like ERK via Western blot.

    • Expected Outcome: Cells treated with this compound will show sustained inhibition of FGFR signaling long after washout, whereas cells treated with the reversible inhibitor will quickly regain signaling capabilities.

  • Site-Directed Mutagenesis: This is a crucial experiment to prove the modification of the target cysteine is responsible for the inhibitor's enhanced potency.[5][6][18]

    • Protocol:

      • Generate a mutant version of FGFR where the target cysteine is replaced with a non-reactive amino acid, such as serine (C477S) or alanine (B10760859) (C477A).

      • Express either the wild-type (WT) or mutant FGFR in cells.

      • Determine the potency (EC50) of this compound in both WT and mutant cell lines.

    • Expected Outcome: this compound will be significantly more potent against the WT receptor than the mutant. In the mutant cells, this compound will act like a reversible inhibitor, with its potency reduced to a level comparable to its non-covalent analogues.[5]

Mechanism_Comparison cluster_0 Covalent Inhibition (this compound) cluster_1 Non-Covalent Inhibition (e.g., BGJ398) a1 This compound enters ATP Pocket a2 Forms Covalent Bond with Cysteine a1->a2 a3 Permanent Inactivation of FGFR a2->a3 b1 Inhibitor enters ATP Pocket b2 Reversible Binding (Non-Covalent) b1->b2 b3 Temporary Inactivation (On/Off Binding) b2->b3 b3->b2 Dissociation

Caption: Logical comparison of covalent and non-covalent inhibition mechanisms.

References

A Comparative Guide to the In Vivo Pharmacokinetics of FGFR Inhibitors: FIIN-4 and Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo pharmacokinetic profiles of selected Fibroblast Growth Factor Receptor (FGFR) inhibitors. While specific in vivo pharmacokinetic data for the covalent inhibitor FIIN-4 is not publicly available, this document presents a comparison with other notable orally administered FGFR inhibitors: Rogaratinib, Pemigatinib (B609903), and Infigratinib (B612010). The information herein is intended to offer a valuable resource for researchers engaged in the development of novel cancer therapeutics targeting the FGFR signaling pathway.

Introduction to FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[1][2] Small molecule inhibitors targeting FGFRs have emerged as a promising class of anti-cancer agents.[1] this compound is distinguished as a first-in-class, orally active, and covalent inhibitor of FGFR1-4.[3] This guide will compare the available pharmacokinetic data of similar non-covalent and irreversible FGFR inhibitors to provide a broader understanding of the in vivo behavior of this class of drugs.

Comparative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters for Rogaratinib, Pemigatinib, and Infigratinib in humans. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, which in turn influence its efficacy and safety profile.

ParameterRogaratinibPemigatinibInfigratinib
Maximum Plasma Concentration (Cmax) Dose-proportional215.1 - 236 nM282.5 ng/mL
Time to Maximum Plasma Concentration (Tmax) Not Specified~1.0 - 2.0 hours~6.0 hours[4]
Elimination Half-life (t1/2) Not Specified11.3 - 16.0 hours33.5 hours[5]
Area Under the Curve (AUC) Dose-proportional2620 - 2636.9 h·nmol/L3780 ng·h/mL[5]
Bioavailability Not SpecifiedNear-complete absorptionNot Specified
Route of Administration OralOralOral
Metabolism Not SpecifiedPredominantly by CYP3A4Predominantly by CYP3A4[4][6]
Elimination Not SpecifiedLow renal clearance~77% in feces, ~7.2% in urine[4]

Note: Specific in vivo pharmacokinetic data for this compound is not publicly available in the reviewed literature.

Detailed Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies. The general methodologies employed in these studies are outlined below.

Study Design for Oral Administration in Humans
  • Participants: Healthy volunteers or patients with advanced solid tumors harboring FGFR alterations.[4][7][8]

  • Dosing: Single or multiple oral doses of the specific FGFR inhibitor. For instance, Infigratinib was administered at 125 mg once daily.[4] Pemigatinib was administered at 13.5 mg once daily.[8]

  • Sample Collection: Serial blood samples are collected at predefined time points post-dose to determine the plasma concentration of the drug and its metabolites over time.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[7][8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of FGFR inhibitors, it is essential to visualize the signaling pathways they target and the general workflow of in vivo pharmacokinetic studies.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ-PKC, and STAT pathways, which are crucial for cell survival and proliferation. FGFR inhibitors block these pathways by competing with ATP for the kinase domain's binding site.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCG->PKC STAT->Proliferation FIIN4 This compound / Other FGFR Inhibitors FIIN4->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by FGFR inhibitors.

General Workflow of an In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.

PK_Workflow start Drug Administration (e.g., Oral Gavage) sampling Serial Blood Sampling start->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc data_table Data Tabulation (Cmax, Tmax, AUC, t1/2) pk_calc->data_table report Final Report Generation data_table->report

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Conclusion

While direct in vivo pharmacokinetic data for this compound remains elusive in the public domain, the analysis of similar FGFR inhibitors like Rogaratinib, Pemigatinib, and Infigratinib provides valuable insights into the expected ADME properties of this class of drugs. These compounds generally exhibit good oral absorption and are primarily metabolized by CYP3A4. The provided data and diagrams serve as a foundational resource for researchers to contextualize their own findings and to guide the design of future preclinical and clinical studies for novel FGFR inhibitors. Further investigation into the specific pharmacokinetic profile of this compound is warranted to fully understand its therapeutic potential.

References

Evaluating the Therapeutic Window of FIIN-4: A Comparative Analysis with Osimertinib and Afatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the therapeutic window—a measure of a drug's safety and efficacy—is a critical determinant of its clinical utility. This guide provides a comparative evaluation of the therapeutic window of FIIN-4, a potent and irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, against two established epidermal growth factor receptor (EGFR) inhibitors, osimertinib (B560133) and afatinib (B358). This analysis is based on available preclinical data, focusing on in vitro potency and selectivity as key indicators of the potential therapeutic window.

Executive Summary

Direct comparison of the therapeutic index (a ratio of toxic dose to effective dose) is challenging due to the limited publicly available in vivo toxicology data, specifically the median lethal dose (LD50), for this compound, osimertinib, and afatinib. However, by examining their in vitro activity and selectivity, we can infer the potential therapeutic advantages of each compound. This compound demonstrates high potency against FGFRs while showing limited activity against a broader range of kinases, suggesting a potentially favorable therapeutic window. Osimertinib is known for its large therapeutic window, effectively targeting mutant EGFR while sparing wild-type EGFR. Afatinib, an irreversible ErbB family blocker, also shows potent activity but may have a narrower therapeutic window due to its broader targeting profile.

Comparative In Vitro Potency and Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound, osimertinib, and afatinib in various cancer cell lines. Lower values indicate higher potency.

Table 1: In Vitro Activity of this compound
Target/Cell LineAssay TypeValue (nM)
FGFR1Kd2.8[1]
FGFR2Kd6.9[1]
FGFR3Kd5.4[1]
FGFR4Kd120[1]
VEGFR-2Kd210[1]
Flt-1Kd32[1]
Flt-4Kd120[1]
FGFR1-transformed Ba/F3 cellsEC5014[1]
FGFR3-transformed Ba/F3 cellsEC5010[1]
Table 2: In Vitro Activity of Osimertinib
Cell LineEGFR Mutation StatusIC50 (nM)
PC-9Exon 19 deletion8[2]
H1975L858R/T790M11[2]
PC-9VanRT790M40[2]
Calu3Wild-Type650[2]
H2073Wild-Type461[2]
LoVoExon 19 deletion12.92[3]
LoVoL858R/T790M11.44[3]
LoVoWild-Type493.8[3]
PC-9ERExon 19 deletion + T790M13[4]
H1975L858R + T790M5[4]
Table 3: In Vitro Activity of Afatinib
Cell LineEGFR/HER2 StatusIC50 (nM)
EGFR wtKinase Assay0.5[5]
EGFR L858RKinase Assay0.4[5]
EGFR L858R/T790MKinase Assay10[5]
HER2Kinase Assay14[5]
HER4Kinase Assay1[5]
PC-9Exon 19 deletion0.8[4]
H3255L858R0.3[4]
PC-9ERExon 19 deletion + T790M165[4]
H1975L858R + T790M57[4]
BxPC3 (Pancreatic)-11[6]
AsPc-1 (Pancreatic)-367[6]
FA6 (Pancreatic)-1370[6]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their efficacy and potential off-target effects.

This compound and the FGFR Signaling Pathway

This compound is an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The primary pathways activated by FGFRs include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT FIIN4 This compound FIIN4->FGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of FIIN-4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of FIIN-4, a potent and irreversible FGFR inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific waste management protocols. Always consult with your Environmental Health and Safety (EHS) department for final approval of your disposal plan.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₃₅H₃₈N₈O₄
Molecular Weight 634.73 g/mol
Appearance White to beige powder
Solubility DMSO: 10 mg/mL, clear
Storage Temperature 2-8°C, protect from light
Purity ≥98% (HPLC)
CAS Number 2093088-81-2
Immediate Safety and Handling Plan

Before handling this compound for any purpose, including disposal, it is imperative to have a comprehensive safety plan in place.

1. Engineering Controls:

  • All manipulations of this compound, including weighing, solution preparation, and disposal, must be conducted in a certified chemical fume hood to prevent inhalation of the powder.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile rubber gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is mandatory to prevent skin contact.

3. Spill and Exposure Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

This compound Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it. This procedure should be performed in a designated waste handling area, preferably within a chemical fume hood.

Step 1: Waste Identification and Segregation

  • Waste Stream: this compound is a nitrogen-containing heterocyclic organic compound. It should be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from non-hazardous laboratory trash.

Step 2: Preparing for Disposal

  • Unused or Expired this compound:

    • Keep the compound in its original, labeled container.[1] Ensure the container is securely sealed.

  • Contaminated Labware (e.g., pipette tips, tubes, gloves):

    • Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste bag or container. This container should be puncture-resistant and have a secure lid.

  • Contaminated Solutions:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all solvents present.

Step 3: Decontamination of Reusable Equipment

  • Any reusable glassware or equipment that has come into contact with this compound must be decontaminated.

  • Triple Rinse Procedure:

    • Rinse the equipment three times with a suitable organic solvent in which this compound is soluble, such as DMSO or ethanol.

    • Collect all rinsate from the decontamination process as hazardous waste.

    • After the solvent rinse, wash the equipment with soap and water.

Step 4: Waste Storage and Labeling

  • Storage: Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste (if a solution)

    • The date the waste was first added to the container (accumulation start date)

    • The associated hazards (e.g., "Toxic," "Irritant")

Step 5: Final Disposal

  • Contact EHS: Schedule a pickup for your this compound hazardous waste with your institution's Environmental Health and Safety department.

  • Do Not:

    • Dispose of this compound down the drain.

    • Place this compound waste in the regular trash.

    • Attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FIIN4_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_segregation 2. Segregation & Containment cluster_decontamination 3. Decontamination cluster_final 4. Final Disposal start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify_waste solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) identify_waste->liquid_waste Liquid labware_waste Contaminated Sharps & Labware identify_waste->labware_waste Labware solid_container Place in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Place in Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container labware_waste->sharps_container storage Store Waste in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage decon Decontaminate Reusable Equipment (Triple Rinse with appropriate solvent) collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->liquid_container ehs_pickup Schedule Pickup with EHS storage->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

A logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling FIIN-4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for FIIN-4, a potent and irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Given its reactive acrylamide (B121943) moiety, adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a type II inhibitor that forms a covalent bond with a cysteine residue in the P-loop of FGFRs.[1] Its 4-acrylamidebenzyl group is a key structural feature that confers this irreversible binding.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the presence of the acrylamide functional group necessitates handling it as a particularly hazardous substance. Acrylamide and its derivatives are considered potential neurotoxins and suspect carcinogens.[2]

Hazard Summary

Hazard Classification Description
Acute Toxicity Harmful if swallowed.
Serious Health Hazard Suspected carcinogen and potential neurotoxin.[2] May cause damage to organs through prolonged or repeated exposure.

| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects. |

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-layered nitrile gloves.To prevent skin contact with the unpolymerized, toxic form of the compound.[2]
Eye Protection Safety goggles or a face shield.To protect against splashes of solutions or airborne powder.
Body Protection A lab coat or disposable gown.To prevent contamination of personal clothing.
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood.To avoid inhalation of the powder, which can readily become airborne.[3]

Operational Plan: Handling Procedures

The following workflow diagram illustrates the essential steps for safely handling this compound in a laboratory setting.

FIIN4_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood Always weigh Weigh Solid this compound prep_hood->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve aliquot Aliquot and Store dissolve->aliquot experiment Perform Experiment aliquot->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FIIN4 This compound FIIN4->FGFR Inhibits (Covalent) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

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